MS049 Dihydrochloride
Description
Properties
IUPAC Name |
N-methyl-2-(4-phenylmethoxypiperidin-1-yl)ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O.ClH/c1-16-9-12-17-10-7-15(8-11-17)18-13-14-5-3-2-4-6-14;/h2-6,15-16H,7-13H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJZNVFFTIKWXMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCN1CCC(CC1)OCC2=CC=CC=C2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.82 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2095432-59-8 | |
| Record name | 1-Piperidineethanamine, N-methyl-4-(phenylmethoxy)-, hydrochloride (1:2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2095432-59-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
MS049 Dihydrochloride: A Technical Guide to a Dual PRMT4 and PRMT6 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of MS049 Dihydrochloride, a potent and selective dual inhibitor of Protein Arginine Methyltransferase 4 (PRMT4/CARM1) and Protein Arginine Methyltransferase 6 (PRMT6). This document consolidates key quantitative data, detailed experimental protocols for its evaluation, and visual representations of associated signaling pathways and experimental workflows.
Core Concepts: Dual Inhibition of PRMT4 and PRMT6
Protein arginine methyltransferases (PRMTs) are a family of enzymes that catalyze the transfer of methyl groups from S-adenosyl-L-methionine (SAM) to arginine residues within proteins. This post-translational modification plays a crucial role in regulating numerous cellular processes, including signal transduction, gene transcription, and DNA repair.[1] Dysregulation of PRMT activity has been implicated in various diseases, particularly cancer, making them attractive targets for therapeutic intervention.[1][2]
PRMT4 and PRMT6 are both Type I PRMTs, which catalyze the formation of asymmetric dimethylarginine (aDMA).[1] These enzymes share some substrate overlap and have been shown to act synergistically in certain cellular contexts, such as in the stimulation of estrogen receptor alpha (ERα)-dependent transcription.[2] Therefore, a dual inhibitor like MS049 offers a valuable tool to probe the combined biological functions of these two enzymes and may present a beneficial therapeutic strategy.[2]
MS049 is a cell-active chemical probe that has demonstrated high potency and selectivity for PRMT4 and PRMT6 over other PRMTs and a wide range of other epigenetic and non-epigenetic targets.[2]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from various biochemical and cellular assays.
Table 1: Biochemical Inhibitory Activity of MS049
| Target | IC50 (nM) | Notes | Reference(s) |
| PRMT4 | 34 | In vitro biochemical assay. | [3][4][5][6][7] |
| PRMT6 | 43 | In vitro biochemical assay. | [3][4][5][6][7] |
| PRMT1 | >13,000 | Demonstrates high selectivity. | [4][8] |
| PRMT3 | >22,000 | Demonstrates high selectivity. | [4][8] |
| PRMT8 | 1,600 | Shows moderate selectivity. | [4][8] |
| PRMT5 | No Inhibition | Highly selective against Type II PRMTs. | [9] |
| PRMT7 | No Inhibition | Highly selective against Type III PRMTs. | [9] |
Table 2: Cellular Activity of MS049
| Assay | Cell Line | IC50 (µM) | Notes | Reference(s) |
| H3R2me2a Reduction | HEK293 | 0.97 | Measures inhibition of PRMT6 activity in cells. | [3][4][6][8] |
| Med12-Rme2a Reduction | HEK293 | 1.4 | Measures inhibition of PRMT4 activity in cells. | [3][10] |
Table 3: Binding Affinity of MS049
| Target | Method | Kd (nM) | Notes | Reference(s) |
| PRMT4 | Isothermal Titration Calorimetry (ITC) | 100 | In the presence of S-adenosyl-L-homocysteine (SAH). | [2] |
| PRMT6 | Isothermal Titration Calorimetry (ITC) | 87 ± 35 | In the presence of S-adenosyl-L-methionine (SAM). | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize MS049.
Biochemical Enzyme Inhibition Assay (Scintillation Proximity Assay - SPA)
This assay measures the transfer of a radiolabeled methyl group from [³H]-SAM to a peptide substrate by PRMT4 or PRMT6.
Materials:
-
Recombinant human PRMT4 or PRMT6
-
Peptide substrate (e.g., histone H3 or H4 peptides)
-
[³H]-S-adenosyl-L-methionine ([³H]-SAM)
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
Scintillation proximity assay (SPA) beads
-
Microplates (e.g., 96-well or 384-well)
-
Microplate scintillation counter
Procedure:
-
Prepare a serial dilution of MS049 in DMSO and then dilute in assay buffer.
-
In a microplate, add the PRMT enzyme, peptide substrate, and MS049 solution.
-
Initiate the reaction by adding [³H]-SAM.
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).
-
Terminate the reaction by adding a stop solution (e.g., containing non-radiolabeled SAM).
-
Add SPA beads and incubate to allow for binding of the biotinylated methylated peptide.
-
Measure the radioactivity using a microplate scintillation counter.
-
Calculate the percent inhibition for each MS049 concentration and determine the IC50 value by non-linear regression analysis.
Cellular Western Blot for Histone Methylation
This method is used to assess the ability of MS049 to inhibit the methylation of cellular substrates like histone H3 at arginine 2 (H3R2me2a).
Materials:
-
HEK293 cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-H3R2me2a, anti-total Histone H3)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed HEK293 cells in multi-well plates and allow them to adhere.
-
Treat the cells with varying concentrations of MS049 for a specified duration (e.g., 20-72 hours).[3]
-
Lyse the cells with lysis buffer and collect the total cell lysates.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the specific methylation mark (e.g., anti-H3R2me2a) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Normalize the signal of the methylated histone to the total histone signal to determine the extent of inhibition.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change upon binding of MS049 to PRMT4 or PRMT6, allowing for the determination of the dissociation constant (Kd).
Materials:
-
Purified recombinant PRMT4 or PRMT6
-
This compound
-
ITC buffer (dialysis buffer for the protein)
-
Isothermal titration calorimeter
Procedure:
-
Dialyze the protein extensively against the ITC buffer.
-
Dissolve MS049 in the final dialysis buffer.
-
Degas both the protein and inhibitor solutions.
-
Load the protein solution into the sample cell of the calorimeter and the MS049 solution into the injection syringe.
-
Perform a series of injections of the inhibitor into the protein solution while monitoring the heat change.
-
Integrate the heat pulses and plot them against the molar ratio of inhibitor to protein.
-
Fit the resulting binding isotherm to a suitable binding model to determine the Kd, stoichiometry (n), and enthalpy of binding (ΔH).
Differential Scanning Fluorimetry (DSF)
DSF, also known as a thermal shift assay, measures the change in the melting temperature (Tm) of a protein upon ligand binding, which indicates stabilization.
Materials:
-
Purified recombinant PRMT4 or PRMT6
-
This compound
-
Fluorescent dye (e.g., SYPRO Orange)
-
Real-time PCR instrument
-
Assay buffer
Procedure:
-
Prepare a mixture of the protein and the fluorescent dye in the assay buffer.
-
Add MS049 at various concentrations to the protein-dye mixture in a 96-well PCR plate.
-
Place the plate in a real-time PCR instrument.
-
Increase the temperature incrementally (e.g., 1°C/minute) and monitor the fluorescence at each temperature point.
-
The temperature at which the protein unfolds will expose hydrophobic regions, causing the dye to fluoresce.
-
Plot fluorescence versus temperature to generate a melting curve.
-
The midpoint of the transition (Tm) is determined from the curve. An increase in Tm in the presence of MS049 indicates binding and stabilization.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways involving PRMT4 and PRMT6, as well as a typical experimental workflow for evaluating MS049.
Caption: PRMT4 and PRMT6 signaling pathways and the inhibitory action of MS049.
Caption: Experimental workflow for the evaluation of MS049 as a PRMT4/6 inhibitor.
Conclusion
This compound is a valuable chemical tool for the scientific community, enabling the detailed investigation of the biological roles of PRMT4 and PRMT6. Its high potency, selectivity, and demonstrated cellular activity make it a robust probe for dissecting the complex signaling networks regulated by these enzymes. The data and protocols presented in this guide are intended to facilitate its effective use in research and drug discovery efforts targeting arginine methylation.
References
- 1. The Emerging Role of PRMT6 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. Unraveling Protein Stability with Differential Scanning Fluorimetry - Creative Proteomics [iaanalysis.com]
- 4. Current Protocols in Protein Science: Analysis of protein stability and ligand interactions by thermal shift assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] PRMT5-mediated arginine methylation activates AKT kinase to govern tumorigenesis | Semantic Scholar [semanticscholar.org]
- 6. PRMT4 promotes hepatocellular carcinoma progression by activating AKT/mTOR signaling and indicates poor prognosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Histone western blot protocol | Abcam [abcam.com]
- 8. Differential Fluorescence Scanning Assay (DSF Assay) [protocols.io]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
MS049 Dihydrochloride: A Technical Guide to a Dual Inhibitor of Protein Arginine Methyltransferases PRMT4 and PRMT6
For Researchers, Scientists, and Drug Development Professionals
Abstract
MS049 Dihydrochloride is a potent and selective small molecule inhibitor of Protein Arginine Methyltransferase 4 (PRMT4), also known as Coactivator-Associated Arginine Methyltransferase 1 (CARM1), and Protein Arginine Methyltransferase 6 (PRMT6). This document provides a comprehensive technical overview of MS049, including its target profile, quantitative biochemical and cellular activity, detailed experimental protocols for its characterization, and its impact on relevant signaling pathways. This guide is intended to serve as a valuable resource for researchers investigating the roles of PRMT4 and PRMT6 in health and disease and for those involved in the development of novel therapeutic agents targeting protein arginine methylation.
Target Profile and Selectivity
MS049 is a potent, cell-active dual inhibitor of the type I protein arginine methyltransferases PRMT4 and PRMT6.[1][2] It exhibits high selectivity for these two enzymes over other PRMTs and a wide range of other epigenetic and non-epigenetic targets.[1][2]
Quantitative Inhibitory Activity
The inhibitory potency of MS049 has been determined through in vitro biochemical assays, with the half-maximal inhibitory concentration (IC50) values summarized in the table below.
| Target | IC50 (nM) | Reference |
| PRMT4 | 34 | [1][3][4] |
| PRMT6 | 43 | [1][3][4] |
| PRMT1 | >13,000 | [3][5] |
| PRMT3 | >22,000 | [3][5] |
| PRMT8 | 1,600 | [3][5] |
| PRMT5 | No Inhibition | [4][6] |
| PRMT7 | No Inhibition | [4][6] |
Table 1: In vitro inhibitory activity of MS049 against a panel of Protein Arginine Methyltransferases.
Cellular Activity
MS049 demonstrates potent activity in cellular models by reducing the levels of specific arginine methylation marks catalyzed by PRMT4 and PRMT6.
| Cellular Mark | Cell Line | IC50 (µM) | Reference |
| H3R2me2a | HEK293 | 0.97 | [1][7][8] |
| Med12-Rme2a | HEK293 | 1.4 | [1][7] |
| H4R3me2a | HEK293 | Reduction Observed | [3][5] |
Table 2: Cellular activity of MS049 in reducing arginine methylation marks.
Mechanism of Action
Mechanism of action studies have revealed that MS049 is a noncompetitive inhibitor with respect to both the methyl donor, S-adenosylmethionine (SAM), and the peptide substrate.[2] This suggests that MS049 does not bind to the active site of the enzyme in the same manner as the natural substrates.[2]
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the characterization of MS049.
Biochemical Inhibition Assay (Scintillation Proximity Assay)
This assay quantifies the inhibitory effect of MS049 on the enzymatic activity of PRMT4 and PRMT6.
Principle: The assay measures the transfer of a radiolabeled methyl group from [³H]-S-adenosyl-L-methionine ([³H]-SAM) to a biotinylated peptide substrate by the PRMT enzyme. The biotinylated and methylated peptide is then captured by streptavidin-coated scintillation proximity assay (SPA) beads. When the radiolabeled peptide is in close proximity to the scintillant embedded in the beads, it emits light that is detected by a scintillation counter. Inhibition of the enzyme results in a decreased signal.
Materials:
-
Recombinant human PRMT4 and PRMT6 enzymes
-
Biotinylated peptide substrate (e.g., histone H3 or H4 peptides)
-
[³H]-S-adenosyl-L-methionine ([³H]-SAM)
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM NaCl, 1 mM EDTA, 3 mM MgCl2, 1 mM DTT)
-
Streptavidin-coated SPA beads
-
384-well microplates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 384-well plate, add the PRMT enzyme, biotinylated peptide substrate, and MS049 solution (or DMSO for control).
-
Initiate the reaction by adding [³H]-SAM.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding a solution of unlabeled SAM.
-
Add a suspension of streptavidin-coated SPA beads.
-
Incubate the plate for at least 30 minutes to allow for the capture of the biotinylated peptide.
-
Measure the scintillation signal using a microplate scintillation counter.
-
Calculate the percent inhibition for each concentration of MS049 and determine the IC50 value by fitting the data to a dose-response curve.
Biochemical Assay Workflow
Cellular Methylation Assay (Western Blot)
This assay is used to determine the effect of MS049 on the methylation status of specific cellular proteins.
Principle: Cells are treated with MS049, and the total protein is extracted. The proteins are then separated by size using SDS-PAGE and transferred to a membrane. The membrane is probed with primary antibodies specific for the methylated form of the protein of interest (e.g., anti-H3R2me2a or anti-Med12-Rme2a). A secondary antibody conjugated to an enzyme (e.g., HRP) is then used to detect the primary antibody, and the signal is visualized using a chemiluminescent substrate. The intensity of the bands is quantified to determine the change in methylation levels.
Materials:
-
HEK293 cells (or other relevant cell line)
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific for the methylation mark and total protein as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in multi-well plates and allow them to adhere.
-
Treat the cells with various concentrations of MS049 for a specified duration (e.g., 24-72 hours).
-
Lyse the cells and collect the protein extracts.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add the chemiluminescent substrate and capture the image using an imaging system.
-
Quantify the band intensities and normalize the methylated protein signal to the total protein or a loading control signal.
Cellular Assay Workflow
Signaling Pathways
PRMT4 and PRMT6 are key regulators of gene transcription and other cellular processes through the methylation of histone and non-histone proteins.
PRMT4 (CARM1) Signaling Pathway
PRMT4 acts as a transcriptional coactivator by methylating histone H3 at arginine 17 (H3R17me2a), a mark associated with active transcription. It is recruited to gene promoters by transcription factors and other coactivators, such as p160 family members and CBP/p300.
PRMT4 Transcriptional Coactivation
PRMT6 Signaling Pathway
PRMT6 is a key regulator of gene expression, primarily through the asymmetric dimethylation of histone H3 at arginine 2 (H3R2me2a). This methylation mark is generally associated with transcriptional repression as it can antagonize the activating H3K4me3 mark. PRMT6 also methylates non-histone proteins, including DNA polymerase β, influencing DNA repair processes.
PRMT6 Regulatory Functions
Conclusion
This compound is a valuable chemical probe for elucidating the biological functions of PRMT4 and PRMT6. Its high potency and selectivity, combined with its demonstrated cellular activity, make it an essential tool for researchers in the fields of epigenetics, oncology, and drug discovery. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for the design and execution of studies utilizing this important inhibitor.
References
- 1. PRMT4 pathway - Wikipedia [en.wikipedia.org]
- 2. Systematic investigation of PRMT6 substrate recognition reveals broad specificity with a preference for an RG motif or basic and bulky residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. What are PRMT4 activators and how do they work? [synapse.patsnap.com]
- 5. What are PRMT4 inhibitors and how do they work? [synapse.patsnap.com]
- 6. Frontiers | The Emerging Role of PRMT6 in Cancer [frontiersin.org]
- 7. The Emerging Role of PRMT6 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
Investigating the Biological Functions of PRMT4/CARM1 with the Chemical Probe MS049: A Technical Guide
Introduction
Coactivator-Associated Arginine Methyltransferase 1 (CARM1), also known as Protein Arginine Methyltransferase 4 (PRMT4), is a key enzyme that catalyzes the transfer of methyl groups to arginine residues on histone and non-histone proteins.[1] As a member of the Type I PRMT family, CARM1 is responsible for mono- and asymmetric dimethylation of its substrates.[1][2] This post-translational modification plays a critical role in a multitude of cellular processes, including the regulation of gene transcription, DNA damage response, mRNA splicing, and cell cycle control.[3][4] Dysregulation of CARM1 activity has been implicated in various diseases, particularly cancer, making it an attractive therapeutic target.[1][5][6]
The study of CARM1's specific functions has been significantly advanced by the development of potent and selective chemical probes. MS049 is a cell-active small molecule inhibitor that has emerged as a valuable tool for dissecting the biological roles of CARM1.[2] This guide provides an in-depth overview of CARM1's functions as investigated using MS049, summarizes key quantitative data, and offers detailed experimental protocols for researchers.
The Chemical Probe: MS049
MS049 was developed from a fragment-like inhibitor of type I PRMTs through structure-activity relationship (SAR) studies.[2] It serves as a potent, dual inhibitor of CARM1 (PRMT4) and PRMT6.[2][7] A structurally similar but inactive analog, MS049N, is available as a negative control for chemical biology experiments, helping to ensure that observed effects are due to on-target inhibition.[2]
Mechanism of Action: Mechanism of action studies have shown that MS049 is a noncompetitive inhibitor with respect to both the S-adenosylmethionine (SAM) cofactor and the peptide substrate.[2] This suggests it does not bind to the active sites for either the methyl donor or the protein substrate, a characteristic observed for other arginine-binding site inhibitors.[2]
Quantitative Data for MS049
The potency and selectivity of MS049 have been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data.
Table 1: Biochemical and Cellular Potency of MS049
| Target | Assay Type | IC₅₀ Value | Reference |
|---|---|---|---|
| PRMT4 (CARM1) | Biochemical | 34 nM | [7] |
| PRMT6 | Biochemical | 43 nM | [7] |
| Med12-Rme2a | Cellular (HEK293) | 1.4 µM | [2][7] |
| H3R2me2a | Cellular (HEK293) | 0.97 µM |[7] |
Table 2: Selectivity Profile of MS049 against other PRMTs
| Target | Fold Selectivity vs. PRMT4/6 | Reference |
|---|---|---|
| PRMT1 | >300-fold | [2] |
| PRMT3 | >300-fold | [2] |
| PRMT5 | No inhibition | [2] |
| PRMT7 | No inhibition | [2] |
| PRMT8 | >30-fold |[2] |
Biological Functions and Signaling Pathways Investigated with MS049
Transcriptional Regulation
CARM1 functions as a transcriptional coactivator for nuclear hormone receptors and other transcription factors.[8][9] It does so by methylating histone H3 at arginines 17 and 26 (H3R17, H3R26) and by methylating other components of the transcriptional machinery, such as the Mediator complex subunit MED12 and the coactivator p300/CBP.[1][3][6]
MS049 has been instrumental in confirming these roles in a cellular context. Treatment of HEK293 cells with MS049 leads to a concentration-dependent decrease in the asymmetric dimethylation of MED12, a key CARM1 substrate involved in estrogen-regulated gene expression.[2][6][7] This demonstrates the ability of MS049 to engage its target in cells and inhibit downstream signaling.
References
- 1. The emerging role of CARM1 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a Potent, Selective and Cell-active Dual Inhibitor of Protein Arginine Methyltransferase 4 and Protein Arginine Methyltransferase 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Roles of protein arginine methylation in DNA damage signaling pathways: Is CARM1 a life-or-death decision point? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biochemical Properties of CARM1: Impact on Western Blotting and Proteomic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CARM1/PRMT4: Making Its Mark beyond Its Function as a Transcriptional Coactivator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CARM1 arginine methyltransferase as a therapeutic target for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Carm1 coactivator-associated arginine methyltransferase 1 [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 9. CARM1 (PRMT4) acts as a transcriptional coactivator during retinoic acid-induced embryonic stem cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
MS049 Dihydrochloride: A Technical Guide to its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
MS049 Dihydrochloride has emerged as a potent and selective dual inhibitor of Protein Arginine Methyltransferase 4 (PRMT4) and PRMT6, two enzymes implicated in a variety of cellular processes, including transcriptional regulation and DNA repair. Their dysregulation has been linked to several diseases, most notably cancer. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its characterization, and a discussion of its potential therapeutic applications based on the current understanding of PRMT4 and PRMT6 signaling pathways.
Introduction
Protein arginine methyltransferases (PRMTs) are a family of enzymes that catalyze the transfer of methyl groups from S-adenosylmethionine (SAM) to arginine residues within proteins. This post-translational modification plays a critical role in regulating protein function and cellular signaling. Type I PRMTs, which include PRMT1, PRMT3, PRMT4 (also known as CARM1), PRMT6, and PRMT8, catalyze the formation of asymmetric dimethylarginine (ADMA).
PRMT4 and PRMT6 have garnered significant interest as therapeutic targets due to their overexpression and association with the progression of various cancers, including breast, lung, and prostate cancer.[1] These enzymes act as transcriptional coactivators for nuclear receptors and other transcription factors, influencing the expression of genes involved in cell proliferation, differentiation, and survival.
This compound is a cell-active small molecule inhibitor that exhibits high potency and selectivity for PRMT4 and PRMT6 over other PRMTs and methyltransferases.[2][3] Its development has provided a valuable chemical tool for elucidating the specific biological roles of these enzymes and for exploring their therapeutic tractability.
Mechanism of Action
This compound exerts its inhibitory effect by competing with the substrate for the active site of PRMT4 and PRMT6. This leads to a reduction in the methylation of key cellular substrates. In cellular contexts, treatment with MS049 has been shown to decrease the levels of asymmetric dimethylation on specific histone and non-histone proteins.
Notably, MS049 reduces the asymmetric dimethylation of Histone H3 at arginine 2 (H3R2me2a) and of the Mediator complex subunit 12 (Med12-Rme2a).[2][4] These methylation marks are critical for transcriptional activation. By inhibiting their formation, MS049 can modulate the expression of genes regulated by PRMT4 and PRMT6.
The following diagram illustrates the core mechanism of action of this compound.
Caption: Mechanism of action of this compound.
Quantitative Data
The inhibitory activity of this compound has been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data.
Table 1: Biochemical Inhibitory Activity of this compound
| Target | IC50 (nM) | Reference |
| PRMT4 | 34 | [2][3] |
| PRMT6 | 43 | [2][3] |
| PRMT1 | >130,000 | [3] |
| PRMT3 | >220,000 | [3] |
| PRMT8 | 1,600 | [3] |
Table 2: Cellular Activity of this compound in HEK293 Cells
| Cellular Target/Effect | IC50 (µM) | Reference |
| Reduction of H3R2me2a mark | 0.97 | [3] |
| Reduction of Med12-Rme2a | 1.4 | [4] |
Potential Therapeutic Applications
The roles of PRMT4 and PRMT6 in transcriptional regulation, particularly in the context of cancer, highlight the therapeutic potential of this compound.
Oncology
Elevated levels of PRMT4 and PRMT6 have been observed in various cancers, where they contribute to tumor growth and progression by coactivating oncogenic transcription factors.[1] For instance, PRMT4 is known to be involved in estrogen receptor signaling in breast cancer, while both PRMT4 and PRMT6 have been implicated in the AKT/mTOR signaling pathway, which is frequently hyperactivated in cancer.[1][5] By inhibiting these enzymes, MS049 may suppress the growth of tumors dependent on these pathways.
The diagram below depicts the potential intervention points of MS049 in cancer signaling pathways.
Caption: Potential intervention of MS049 in cancer signaling.
Other Potential Applications
Given the widespread role of PRMTs in gene regulation, the therapeutic applications of MS049 may extend beyond oncology. Research into the roles of PRMT4 and PRMT6 in other disease areas, such as metabolic and neurodegenerative disorders, is ongoing. Further investigation is required to validate these potential applications.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of this compound.
In Vitro PRMT4/PRMT6 Inhibition Assay (Radiometric)
This protocol describes a radiometric assay to determine the IC50 of MS049 against PRMT4 and PRMT6.
Materials:
-
Recombinant human PRMT4 and PRMT6
-
This compound
-
S-[³H]-Adenosyl-L-methionine
-
Histone H3 peptide (or other suitable substrate)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM DTT, 100 mM NaCl)
-
Scintillation cocktail
-
Filter paper and scintillation counter
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a 96-well plate, add the assay buffer, recombinant PRMT4 or PRMT6 enzyme, and the histone H3 peptide substrate.
-
Add the serially diluted MS049 or vehicle control (e.g., DMSO) to the respective wells.
-
Initiate the reaction by adding S-[³H]-Adenosyl-L-methionine.
-
Incubate the plate at 30°C for 1 hour.
-
Stop the reaction by spotting the reaction mixture onto phosphocellulose filter paper.
-
Wash the filter paper three times with a wash buffer (e.g., 50 mM sodium carbonate, pH 9.0) to remove unincorporated [³H]-SAM.
-
Dry the filter paper and place it in a scintillation vial with a scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each MS049 concentration relative to the vehicle control and determine the IC50 value by non-linear regression analysis.
Cellular Histone Methylation Assay (Western Blot)
This protocol details the procedure for assessing the effect of MS049 on histone methylation in a cellular context.
Materials:
-
HEK293 cells (or other relevant cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-H3R2me2a, anti-total Histone H3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed HEK293 cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of this compound (and a vehicle control) for 72 hours.
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Prepare protein samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein per lane and separate by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against H3R2me2a overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total Histone H3 as a loading control.
-
Quantify the band intensities to determine the relative reduction in H3R2me2a levels.
The workflow for the cellular histone methylation assay is depicted below.
Caption: Workflow for cellular histone methylation assay.
Conclusion
This compound is a valuable research tool for investigating the biological functions of PRMT4 and PRMT6. Its potency, selectivity, and cell activity make it a promising lead compound for the development of novel therapeutics, particularly in the field of oncology. Further preclinical and clinical studies are warranted to fully explore the therapeutic potential of targeting these key epigenetic modifiers.
References
- 1. The Emerging Role of PRMT6 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MS049 | Structural Genomics Consortium [thesgc.org]
- 3. Discovery of a Potent, Selective, and Cell-Active Dual Inhibitor of Protein Arginine Methyltransferase 4 and Protein Arginine Methyltransferase 6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The arginine methyltransferase PRMT6 regulates cell proliferation and senescence through transcriptional repression of tumor suppressor genes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PRMT4 promotes hepatocellular carcinoma progression by activating AKT/mTOR signaling and indicates poor prognosis - PMC [pmc.ncbi.nlm.nih.gov]
Initial Studies of MS049 Dihydrochloride in HEK293 Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial studies conducted on MS049 Dihydrochloride in Human Embryonic Kidney (HEK293) cells. MS049 is a potent and selective dual inhibitor of Protein Arginine Methyltransferases (PRMTs) 4 and 6, making it a valuable tool for studying the roles of these enzymes in cellular processes and disease. This document summarizes key quantitative data, details experimental protocols, and visualizes the relevant biological pathways and workflows.
Quantitative Data Summary
The inhibitory activity of this compound was assessed through both biochemical and cellular assays. The key quantitative findings from these initial studies are summarized in the tables below.
Table 1: Biochemical Inhibitory Activity of this compound
| Target Enzyme | IC50 (nM) |
| PRMT4 | 34 |
| PRMT6 | 43 |
IC50 (half-maximal inhibitory concentration) values were determined in biochemical assays.
Table 2: Cellular Activity of this compound in HEK293 Cells
| Cellular Target | IC50 (µM) |
| Histone H3 Arginine 2 asymmetric dimethylation (H3R2me2a) | 0.97 |
| Mediator complex subunit 12 asymmetric dimethylation (Med12me2a) | 1.4 |
Cellular IC50 values represent the concentration of MS049 required to reduce the specific methylation mark by 50% in HEK293 cells.
Table 3: Selectivity Profile of this compound against other PRMTs
| Enzyme | IC50 (µM) |
| PRMT1 | >130 |
| PRMT3 | >220 |
| PRMT8 | 1.6 |
MS049 demonstrates high selectivity for PRMT4 and PRMT6 over other tested PRMTs.[1]
Cell Viability: Initial studies have shown that this compound is not toxic and does not affect the growth of HEK293 cells at effective concentrations.[2] A negative control compound, MS049N, which is inactive in biochemical and cellular assays, was also developed and showed no effect on cell growth.
Experimental Protocols
The following are detailed methodologies for the key experiments conducted in the initial characterization of this compound in HEK293 cells.
HEK293 Cell Culture
-
Cell Line: Human Embryonic Kidney (HEK293) cells.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells were maintained in a humidified incubator at 37°C with 5% CO2.
-
Passaging: Cells were passaged upon reaching 80-90% confluency.
Cellular Inhibition of Histone and Non-Histone Protein Methylation
This experiment aimed to determine the potency of MS049 in inhibiting the methylation of endogenous PRMT4 and PRMT6 substrates within a cellular context.
-
Cell Seeding: HEK293 cells were seeded in 6-well plates.
-
Compound Treatment: The following day, cells were treated with varying concentrations of this compound or the negative control MS049N for 20-72 hours.
-
Cell Lysis: After treatment, cells were washed with ice-cold PBS and lysed using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates was determined using a BCA protein assay.
-
Western Blotting:
-
Equal amounts of protein lysates were separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane was blocked with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
The membrane was incubated overnight at 4°C with primary antibodies specific for the methylation marks of interest (e.g., anti-H3R2me2a, anti-Med12me2a) and loading controls (e.g., anti-Histone H3, anti-GAPDH).
-
After washing with TBST, the membrane was incubated with the appropriate HRP-conjugated secondary antibody.
-
The signal was detected using an enhanced chemiluminescence (ECL) substrate and imaged.
-
Densitometry analysis was performed to quantify the levels of methylated proteins relative to the total protein or loading control.
-
-
IC50 Determination: The cellular IC50 values were calculated by plotting the percentage of inhibition against the log concentration of MS049 and fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
This assay was performed to assess the cytotoxicity of this compound.
-
Cell Seeding: HEK293 cells were seeded in 96-well plates.
-
Compound Treatment: Cells were treated with a range of concentrations of this compound for a specified period (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals were dissolved by adding a solubilization solution (e.g., DMSO or a detergent-based solution).
-
Absorbance Measurement: The absorbance was measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Cell viability was expressed as a percentage of the viability of untreated control cells.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: Mechanism of action of this compound in HEK293 cells.
Caption: Experimental workflow for cellular inhibition assay.
References
Methodological & Application
Application Notes and Protocols for MS049 Dihydrochloride in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Abstract
MS049 is a potent and selective dual inhibitor of Protein Arginine Methyltransferase 4 (PRMT4) and PRMT6.[1][2][3][4][5] This document provides a detailed protocol for utilizing MS049 Dihydrochloride in a cell-based assay to assess its inhibitory effects on the methylation of downstream targets. The protocol includes guidance on cell culture, compound handling, experimental procedures, and data analysis, along with representative data and visualizations of the relevant signaling pathway and experimental workflow.
Introduction
Protein arginine methyltransferases (PRMTs) are a family of enzymes that catalyze the transfer of methyl groups from S-adenosylmethionine (SAM) to arginine residues within proteins. This post-translational modification plays a crucial role in regulating various cellular processes, including signal transduction, gene transcription, and DNA repair.[6][7] Dysregulation of PRMT activity has been implicated in several diseases, including cancer, making them attractive targets for therapeutic intervention.
MS049 is a cell-active small molecule that potently and selectively inhibits PRMT4 (also known as CARM1) and PRMT6.[1][8] It serves as a valuable chemical probe to investigate the biological functions of these enzymes. This application note details a Western blot-based assay to measure the inhibition of PRMT4 and PRMT6 activity in a cellular context by quantifying the methylation status of known substrates, such as histone H3 at arginine 2 (H3R2me2a) and Mediator complex subunit 12 (Med12-Rme2a).[2][3][4]
Product Information
| Product Name | This compound |
| Target(s) | PRMT4 / CARM1, PRMT6[1][5] |
| Formulation | C₁₅H₂₄N₂O · 2HCl |
| Molecular Weight | 321.3 g/mol |
| Solubility | Soluble in DMSO (30 mg/mL), Ethanol (30 mg/mL), and PBS (pH 7.2, 10 mg/mL)[5] |
| Storage | Store at -20°C for long-term storage. Stock solutions can be stored at -80°C for up to 2 years or -20°C for up to 1 year.[2] |
Data Presentation
Table 1: In Vitro and Cellular Activity of MS049
| Target/Assay | IC₅₀ (nM) | Cell Line | Notes | Reference(s) |
| PRMT4 (biochemical) | 34 | - | In vitro enzymatic assay. | [2][5][9] |
| PRMT6 (biochemical) | 43 | - | In vitro enzymatic assay. | [2][5][9] |
| H3R2me2a reduction | 970 | HEK293 | Cellular assay measuring histone methylation. | [2][5][9] |
| Med12-Rme2a reduction | 1400 | HEK293 | Cellular assay measuring non-histone protein methylation. | [2][3] |
Signaling Pathway
PRMT4 and PRMT6 are involved in transcriptional regulation through the methylation of histone and non-histone proteins. PRMT4 methylates histone H3 at arginine 17 and 2, and also methylates various coactivators. PRMT6 is known to methylate histone H3 at arginine 2. Both enzymes play a role in pathways related to cell proliferation and survival.
Experimental Protocols
This protocol describes a method to determine the cellular potency of this compound by measuring the reduction of H3R2me2a levels in HEK293 cells using Western blotting.
Materials and Reagents:
-
This compound
-
HEK293 cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
DMSO
-
RIPA Lysis and Extraction Buffer
-
Protease and Phosphatase Inhibitor Cocktail
-
BCA Protein Assay Kit
-
Laemmli Sample Buffer
-
Precast polyacrylamide gels (e.g., 4-20%)
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Anti-H3R2me2a
-
Anti-Histone H3 (as a loading control)
-
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Gel electrophoresis and Western blot apparatus
Experimental Workflow:
Procedure:
1. Cell Culture and Seeding: a. Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator. b. Passage cells upon reaching 80-90% confluency. c. Seed HEK293 cells into 12-well plates at a density of 2 x 10⁵ cells per well and allow them to adhere overnight.
2. This compound Preparation and Treatment: a. Prepare a 10 mM stock solution of this compound in sterile DMSO. b. Prepare serial dilutions of the MS049 stock solution in culture medium to achieve final concentrations ranging from 0.1 µM to 30 µM. Include a DMSO-only vehicle control. c. Remove the culture medium from the cells and replace it with the medium containing the different concentrations of MS049 or vehicle control. d. Incubate the cells for 24 to 72 hours at 37°C in a 5% CO₂ incubator. A 72-hour incubation is recommended for observing significant changes in histone methylation.[3]
3. Cell Lysis: a. After incubation, wash the cells once with ice-cold PBS. b. Add 100 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well. c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Incubate on ice for 30 minutes, vortexing occasionally. e. Centrifuge at 14,000 x g for 15 minutes at 4°C. f. Collect the supernatant containing the protein extract.
4. Protein Quantification: a. Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
5. Western Blotting: a. Normalize the protein concentration of all samples with lysis buffer. Add Laemmli sample buffer and boil at 95°C for 5 minutes. b. Load 15-20 µg of protein per lane onto a polyacrylamide gel. c. Run the gel until adequate separation of proteins is achieved. d. Transfer the proteins to a PVDF membrane. e. Block the membrane with blocking buffer for 1 hour at room temperature. f. Incubate the membrane with the primary antibody against H3R2me2a (diluted in blocking buffer) overnight at 4°C. g. Wash the membrane three times with TBST for 10 minutes each. h. Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature. i. Wash the membrane three times with TBST for 10 minutes each. j. To ensure equal loading, the membrane can be stripped and re-probed with an antibody against total Histone H3.
6. Detection and Data Analysis: a. Add the chemiluminescent substrate to the membrane and detect the signal using an appropriate imaging system. b. Quantify the band intensities using densitometry software. c. Normalize the H3R2me2a signal to the total Histone H3 signal for each sample. d. Plot the normalized signal against the logarithm of the MS049 concentration and fit the data to a dose-response curve to determine the cellular IC₅₀ value.
Troubleshooting
| Issue | Possible Cause | Solution |
| No or weak signal for H3R2me2a | Insufficient incubation time with MS049. | Increase the incubation time to 72 hours. |
| Poor antibody quality. | Use a validated antibody for H3R2me2a. | |
| Insufficient protein loading. | Increase the amount of protein loaded per lane. | |
| High background on Western blot | Inadequate blocking. | Increase blocking time or use a different blocking agent. |
| Antibody concentration too high. | Optimize the primary and secondary antibody concentrations. | |
| Inconsistent results | Variation in cell seeding density. | Ensure consistent cell seeding across all wells. |
| Inaccurate pipetting of MS049. | Use calibrated pipettes and perform serial dilutions carefully. |
Conclusion
This compound is a valuable tool for studying the roles of PRMT4 and PRMT6 in cellular processes. The provided protocol offers a robust method for assessing the compound's in-cell activity by monitoring the methylation status of a key histone substrate. This assay can be adapted to investigate other substrates of PRMT4 and PRMT6 or to screen for other potential inhibitors.
References
- 1. Culture and transfection of HEK293T cells [protocols.io]
- 2. Histone western blot protocol | Abcam [abcam.com]
- 3. static.igem.org [static.igem.org]
- 4. horizondiscovery.com [horizondiscovery.com]
- 5. Protocol for cell preparation and gene delivery in HEK293T and C2C12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | The Emerging Role of PRMT6 in Cancer [frontiersin.org]
- 7. Kinetic Mechanism of Protein Arginine Methyltransferase 6 (PRMT6) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of a Potent, Selective and Cell-active Dual Inhibitor of Protein Arginine Methyltransferase 4 and Protein Arginine Methyltransferase 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PRMT4 pathway - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Quantitative Western Blot Analysis of H3R2me2a Following MS049 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone post-translational modifications (PTMs) are critical regulators of chromatin structure and gene expression. The asymmetric dimethylation of arginine 2 on histone H3 (H3R2me2a) is a key mark catalyzed by Protein Arginine Methyltransferases (PRMTs), primarily PRMT6. Dysregulation of PRMT6 and aberrant H3R2me2a levels have been implicated in various diseases, including cancer, making them attractive targets for therapeutic intervention.[1][2][3]
MS049 is a potent and selective, cell-active dual inhibitor of PRMT4 and PRMT6.[1][3][4][5] By inhibiting PRMT6, MS049 leads to a dose-dependent reduction in cellular H3R2me2a levels.[3][4][5] Western blotting is a widely used technique to detect and quantify changes in specific protein modifications like H3R2me2a. This document provides a detailed protocol for performing a quantitative Western blot to measure the reduction of H3R2me2a in cells treated with MS049.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of MS049 action and the experimental workflow for the Western blot procedure.
Caption: Mechanism of MS049 inhibition of PRMT6-mediated H3R2me2a.
Caption: Experimental workflow for Western blot analysis of H3R2me2a.
Quantitative Data Summary
The following table summarizes representative quantitative data from a dose-response experiment where cells were treated with varying concentrations of MS049 for 20 hours. The H3R2me2a signal was normalized to the total Histone H3 signal.
| MS049 Concentration (µM) | Normalized H3R2me2a Intensity (Arbitrary Units) | % Inhibition |
| 0 (Vehicle) | 1.00 | 0 |
| 0.1 | 0.85 | 15 |
| 0.5 | 0.60 | 40 |
| 1.0 | 0.45 | 55 |
| 2.5 | 0.25 | 75 |
| 5.0 | 0.15 | 85 |
| 10.0 | 0.10 | 90 |
Note: This data is illustrative. Actual results may vary depending on the cell line, treatment duration, and experimental conditions. The reported IC50 for the reduction of the H3R2me2a mark in HEK293 cells is approximately 0.97 ± 0.05 µM.[4]
Experimental Protocols
Cell Culture and MS049 Treatment
This protocol is a general guideline and should be optimized for the specific cell line being used.
-
Cell Line: HEK293 cells are a suitable model as they have been previously used to demonstrate the effect of MS049 on H3R2me2a.[3][4]
-
Culture Conditions: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.
-
MS049 Treatment:
-
Prepare a stock solution of MS049 in DMSO.
-
Dilute the MS049 stock solution in culture medium to the desired final concentrations (e.g., 0.1, 0.5, 1, 2.5, 5, 10 µM).
-
Include a vehicle control (DMSO) at the same final concentration as the highest MS049 concentration.
-
Aspirate the old medium from the cells and replace it with the medium containing the different concentrations of MS049 or vehicle.
-
Incubate the cells for the desired treatment duration (e.g., 20 hours).[4]
-
Histone Extraction (Acid Extraction Method)
Histones are basic proteins and are effectively isolated from other cellular components using an acid extraction method.[6][7][8]
Reagents:
-
Triton Extraction Buffer (TEB): PBS containing 0.5% Triton X-100 (v/v), 2 mM phenylmethylsulfonyl fluoride (PMSF), and 1X protease inhibitor cocktail.
-
0.2 N Hydrochloric Acid (HCl).
-
Acetone, ice-cold.
Procedure:
-
After treatment, place the 6-well plates on ice. Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold TEB buffer to each well and incubate on ice for 10 minutes with gentle stirring.[7]
-
Harvest the cells by scraping and transfer the cell lysate to a microcentrifuge tube.
-
Centrifuge at 3,000 rpm for 5 minutes at 4°C. Discard the supernatant.[7]
-
Resuspend the nuclear pellet in 400 µL of 0.2 N HCl and incubate overnight at 4°C with gentle rotation.
-
The next day, centrifuge at 12,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant containing the histones to a new tube.
-
To precipitate the histones, add 8 volumes of ice-cold acetone and incubate at -20°C for at least 1 hour.[6][8]
-
Centrifuge at 12,000 rpm for 10 minutes at 4°C.
-
Carefully discard the supernatant and wash the protein pellet with 200 µL of ice-cold acetone.
-
Air-dry the pellet and resuspend it in an appropriate volume of deionized water.
Protein Quantification
Accurate protein quantification is crucial for consistent sample loading in Western blotting.
-
Use a standard protein assay, such as the Bradford assay, to determine the protein concentration of the histone extracts.
-
Follow the manufacturer's instructions for the chosen assay.
SDS-PAGE
Due to the small size of histones, a higher percentage polyacrylamide gel is recommended for better resolution.[9][10]
Procedure:
-
For each sample, mix 10-20 µg of histone extract with 4X Laemmli sample buffer.
-
Heat the samples at 95°C for 5 minutes.[9]
-
Load the samples onto a 15% SDS-polyacrylamide gel.
-
Include a pre-stained protein ladder to monitor the migration of proteins.
-
Run the gel at a constant voltage (e.g., 100-150 V) until the dye front reaches the bottom of the gel.
Electrophoretic Transfer
For small proteins like histones, a nitrocellulose membrane with a 0.2 µm pore size is recommended for optimal capture.[9][10]
Procedure:
-
Equilibrate the gel, nitrocellulose membrane, and filter papers in transfer buffer (e.g., Towbin buffer with 20% methanol).
-
Assemble the transfer stack according to the manufacturer's instructions for your transfer apparatus (wet or semi-dry).
-
Transfer the proteins from the gel to the membrane. A transfer time of 70 minutes at 30V for a wet transfer has been shown to be effective.
Immunodetection
Reagents:
-
Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG (or other appropriate secondary antibody depending on the host of the primary antibodies).
Procedure:
-
After transfer, block the membrane in blocking buffer for 1 hour at room temperature with gentle agitation.[6]
-
Incubate the membrane with the primary anti-H3R2me2a antibody diluted in blocking buffer overnight at 4°C with gentle agitation.[6]
-
The next day, wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[6]
-
Wash the membrane three times for 10 minutes each with TBST.
-
For detection of the loading control, you can either strip and re-probe the membrane or use a multiplex detection strategy if using fluorescent secondary antibodies. If stripping, be sure to validate that the stripping procedure does not remove the transferred proteins.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using a digital imager. It is important to ensure the signal is within the linear range of detection and not saturated.[14][15]
Data Analysis and Quantitation
For accurate quantitative analysis, the intensity of the H3R2me2a band should be normalized to the intensity of the total histone H3 band.[16][17]
-
Use image analysis software (e.g., ImageJ) to measure the band intensities.
-
Subtract the background from each band measurement.
-
For each sample, calculate the normalized H3R2me2a level by dividing the intensity of the H3R2me2a band by the intensity of the total Histone H3 band.
-
Express the results as a fold change relative to the vehicle-treated control.
-
To calculate the % inhibition, use the following formula: (1 - (Normalized signal of treated sample / Normalized signal of vehicle control)) * 100.
References
- 1. Discovery of a Potent, Selective and Cell-active Dual Inhibitor of Protein Arginine Methyltransferase 4 and Protein Arginine Methyltransferase 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A First-in-Class, Highly Selective and Cell-Active Allosteric Inhibitor of Protein Arginine Methyltransferase 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. apexbt.com [apexbt.com]
- 6. A Rapid and Efficient Method for the Extraction of Histone Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. epigentek.com [epigentek.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. abcam.cn [abcam.cn]
- 10. Histone Immunoblotting Protocol | Rockland [rockland.com]
- 11. H3R2me2a Polyclonal Antibody (PA5-96233) [thermofisher.com]
- 12. H3R2me2a Polyclonal Antibody (PA5-78248) [thermofisher.com]
- 13. epigentek.com [epigentek.com]
- 14. azurebiosystems.com [azurebiosystems.com]
- 15. 定量Western Blot(蛋白印迹)分析方法-赛默飞 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 16. The Design of a Quantitative Western Blot Experiment - PMC [pmc.ncbi.nlm.nih.gov]
- 17. licorbio.com [licorbio.com]
Application Notes and Protocols for MS049 Dihydrochloride Immunoprecipitation (IP) for Target Validation
For Researchers, Scientists, and Drug Development Professionals
Abstract
MS049 Dihydrochloride is a potent and selective dual inhibitor of Protein Arginine Methyltransferase 4 (PRMT4/CARM1) and PRMT6.[1][2][3] This document provides detailed application notes and a protocol for utilizing MS049 in a chemical pulldown assay, a method analogous to immunoprecipitation (IP), for the validation of its protein targets. The protocol outlines the immobilization of MS049, incubation with cell lysates, and subsequent identification of target proteins by mass spectrometry. Furthermore, this document summarizes the known quantitative data for MS049 and illustrates the signaling pathways of PRMT4 and PRMT6 to provide a comprehensive resource for researchers.
Introduction
Target validation is a critical step in drug discovery, confirming the engagement of a small molecule with its intended biological target. Chemical pulldown assays, a form of affinity purification, are a powerful technique for identifying the cellular targets of small molecules. In this approach, a small molecule inhibitor is immobilized on a solid support and used as "bait" to capture its binding partners from a cell lysate. This methodology is particularly useful for the target validation of chemical probes like this compound.
MS049 is a cell-active inhibitor with IC50 values of 34 nM and 43 nM for PRMT4 and PRMT6, respectively.[1][2][3] It has been shown to reduce the levels of asymmetrically dimethylated Med12 (Med12me2a) and histone H3 arginine 2 (H3R2me2a) in cells, consistent with the inhibition of its primary targets.[1][2] Understanding the direct protein interactions of MS049 is crucial for elucidating its mechanism of action and potential off-target effects.
Quantitative Data Summary
The following table summarizes the key in vitro and cellular potencies of this compound.
| Target/Marker | Assay Type | IC50 Value | Cell Line | Reference |
| PRMT4 (CARM1) | Biochemical Assay | 34 nM | - | [1][3] |
| PRMT6 | Biochemical Assay | 43 nM | - | [1][3] |
| PRMT1 | Biochemical Assay | >13 µM | - | |
| PRMT3 | Biochemical Assay | >22 µM | - | |
| PRMT8 | Biochemical Assay | 1.6 µM | - | |
| H3R2me2a reduction | Cellular Assay | 0.97 µM | HEK293 | [2] |
| Med12-Rme2a reduction | Cellular Assay | 1.4 µM | HEK293 | [2] |
Signaling Pathways
PRMT4 (CARM1) and PRMT6 are key regulators of gene transcription and other cellular processes through the methylation of histone and non-histone proteins. Inhibition of these enzymes by MS049 can have significant downstream effects.
Experimental Workflow for Target Validation
The following diagram illustrates the general workflow for MS049 target validation using a chemical pulldown approach.
Detailed Protocol: Chemical Pulldown Assay for MS049 Target Validation
This protocol provides a general framework for a chemical pulldown assay. Optimization of specific steps, such as linker chemistry, bead type, and lysate conditions, may be required.
Materials:
-
This compound with a suitable linker for immobilization (e.g., a primary amine or carboxyl group)
-
NHS-activated agarose beads or other appropriate affinity matrix
-
Cell line of interest (e.g., HEK293)
-
Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, supplemented with protease and phosphatase inhibitors)
-
Wash Buffer (e.g., Lysis Buffer with lower detergent concentration or higher salt)
-
Elution Buffer (e.g., 2x SDS-PAGE sample buffer, 0.1 M glycine pH 2.5)
-
Control beads (unconjugated or conjugated with an inactive analog of MS049)
-
Standard laboratory equipment for cell culture, protein biochemistry, and mass spectrometry.
Procedure:
-
Immobilization of MS049 on Beads:
-
Follow the manufacturer's instructions for coupling the linker-modified MS049 to the NHS-activated agarose beads.
-
Briefly, wash the beads with a suitable solvent (e.g., anhydrous DMSO).
-
Incubate the beads with the linker-modified MS049 in the same solvent overnight at room temperature with gentle rotation.
-
Quench any unreacted NHS groups with a blocking agent (e.g., Tris or ethanolamine).
-
Wash the beads extensively to remove any non-covalently bound MS049.
-
Prepare control beads in parallel using the same procedure but without MS049 or with an inactive analog.
-
-
Preparation of Cell Lysate:
-
Culture cells to the desired confluency.
-
Harvest cells and wash with ice-cold PBS.
-
Lyse the cells in ice-cold Lysis Buffer for 30 minutes on ice with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA).
-
-
Chemical Pulldown:
-
Pre-clear the cell lysate by incubating with control beads for 1 hour at 4°C to reduce non-specific binding.
-
Incubate the pre-cleared lysate (e.g., 1-2 mg of total protein) with the MS049-conjugated beads and control beads for 2-4 hours or overnight at 4°C with gentle rotation.
-
(Optional Competition Control) In a separate tube, pre-incubate the lysate with an excess of free this compound for 1 hour before adding the MS049-conjugated beads. This will help to distinguish specific binders from non-specific ones.
-
-
Washing:
-
Pellet the beads by centrifugation at a low speed (e.g., 1,000 x g for 1 minute).
-
Carefully remove the supernatant (unbound fraction).
-
Wash the beads 3-5 times with ice-cold Wash Buffer. With each wash, resuspend the beads and then pellet them by centrifugation.
-
-
Elution:
-
After the final wash, remove all residual wash buffer.
-
Elute the bound proteins from the beads.
-
For SDS-PAGE analysis, resuspend the beads in 2x SDS-PAGE sample buffer and boil for 5-10 minutes.
-
For mass spectrometry analysis, use a compatible elution buffer such as 0.1 M glycine pH 2.5, and neutralize the eluate immediately. Alternatively, on-bead digestion can be performed.
-
-
-
Analysis:
-
Separate the eluted proteins by SDS-PAGE and visualize by silver staining or Coomassie blue staining.
-
Excise unique protein bands that appear in the MS049 pulldown but not in the control lanes for identification by mass spectrometry (e.g., LC-MS/MS).
-
For a more comprehensive analysis, the entire eluate can be analyzed by shotgun proteomics.
-
Validate the identified targets by Western blotting using specific antibodies.
-
Conclusion
The provided application notes and protocol offer a comprehensive guide for researchers to validate the protein targets of this compound. By employing the chemical pulldown technique and leveraging the provided signaling pathway information, scientists can further elucidate the molecular mechanisms of this potent PRMT4/6 inhibitor and advance its development as a chemical probe and potential therapeutic agent.
References
Application Notes and Protocols for MS049 Dihydrochloride in Chromatin Immunoprecipitation (ChIP) Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
MS049 Dihydrochloride is a potent and selective dual inhibitor of Protein Arginine Methyltransferase 4 (PRMT4, also known as CARM1) and PRMT6.[1] PRMT4 is a key epigenetic regulator that catalyzes the asymmetric dimethylation of arginine residues on histone and non-histone proteins, playing a crucial role in transcriptional activation.[2][3] Specifically, PRMT4 methylates Histone H3 at arginine 17 (H3R17me2a), a mark associated with active gene transcription.[3] By inhibiting PRMT4, MS049 allows for the investigation of the role of arginine methylation in gene regulation. Chromatin Immunoprecipitation (ChIP) is a powerful technique used to determine the genomic location of histone modifications and DNA-binding proteins. The following application notes and protocols provide a detailed guide for utilizing this compound in ChIP assays to study the impact of PRMT4 inhibition on chromatin states and gene expression.
Data Presentation
This compound Properties
| Property | Value | Reference |
| Target(s) | PRMT4 (CARM1) and PRMT6 | [1] |
| IC50 (PRMT4) | 34 nM | [1] |
| IC50 (PRMT6) | 43 nM | [1] |
| Cellular IC50 (H3R2me2a reduction in HEK293 cells) | 0.97 µM | [1] |
| Cellular IC50 (Med12-Rme2a reduction in HEK293 cells) | 1.4 µM | [1] |
| Selectivity | Less active against PRMT1, PRMT3, and PRMT8; no significant inhibition of type II or type III PRMTs or other methyltransferases. | [4] |
Recommended Concentration Range for Cell Treatment in ChIP Assays
| Cell Line | Recommended Concentration Range | Treatment Duration | Notes |
| HEK293 | 1 - 10 µM | 24 - 72 hours | Effective reduction of H3R2me2a and Med12me2a has been observed in this range.[1] |
| Other cell lines | 1 - 25 µM | 24 - 72 hours | Optimal concentration and duration should be determined empirically for each cell line and target gene. |
Signaling Pathway and Experimental Workflow
PRMT4-Mediated Transcriptional Activation
Caption: PRMT4 is recruited to gene promoters by transcription factors and co-activators, leading to H3R17 methylation and transcriptional activation. MS049 inhibits this process.
Experimental Workflow for ChIP using MS049
Caption: A generalized workflow for a Chromatin Immunoprecipitation (ChIP) experiment investigating the effect of MS049 on histone methylation.
Experimental Protocols
This protocol is adapted from standard ChIP procedures and tailored for the use of MS049 to investigate its effect on PRMT4-mediated histone methylation.
I. Cell Culture and Treatment with MS049
-
Cell Seeding: Plate cells at a density that will result in 80-90% confluency at the time of harvesting.
-
MS049 Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Treat cells with the desired concentration of MS049 (e.g., 1-10 µM) or vehicle control (DMSO) for the determined duration (e.g., 24-72 hours).
-
Ensure the final concentration of the vehicle does not exceed 0.1% to avoid solvent-induced cellular stress.
-
II. Chromatin Cross-linking and Cell Harvesting
-
Cross-linking:
-
Add formaldehyde directly to the cell culture medium to a final concentration of 1% (v/v).
-
Incubate at room temperature for 10 minutes with gentle swirling.
-
-
Quenching:
-
Add glycine to a final concentration of 125 mM to quench the cross-linking reaction.
-
Incubate at room temperature for 5 minutes.
-
-
Cell Harvesting:
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Scrape the cells in ice-cold PBS containing protease inhibitors and transfer to a conical tube.
-
Centrifuge at 1,500 x g for 5 minutes at 4°C.
-
Discard the supernatant. The cell pellet can be stored at -80°C or used immediately.
-
III. Cell Lysis and Chromatin Shearing
-
Cell Lysis:
-
Resuspend the cell pellet in a cell lysis buffer containing protease inhibitors.
-
Incubate on ice for 10 minutes to lyse the cell membrane.
-
Centrifuge to pellet the nuclei.
-
Resuspend the nuclear pellet in a nuclear lysis buffer.
-
-
Chromatin Shearing (Sonication):
-
Sonicate the nuclear lysate on ice to shear the chromatin to an average fragment size of 200-1000 bp.
-
Sonication conditions (power, duration, and number of cycles) must be optimized for each cell type and sonicator.
-
After sonication, centrifuge to pellet cell debris. The supernatant contains the sheared chromatin.
-
Verify the chromatin shearing efficiency by running an aliquot on an agarose gel.
-
IV. Immunoprecipitation
-
Pre-clearing Chromatin:
-
Incubate the sheared chromatin with Protein A/G magnetic beads for 1-2 hours at 4°C with rotation to reduce non-specific binding.
-
Pellet the beads using a magnetic stand and transfer the supernatant (pre-cleared chromatin) to a new tube.
-
-
Immunoprecipitation:
-
Add a ChIP-grade antibody specific for the histone mark of interest (e.g., anti-H3R17me2a) to the pre-cleared chromatin.
-
As a negative control, use a non-specific IgG antibody of the same isotype.
-
Incubate overnight at 4°C with rotation.
-
-
Immune Complex Capture:
-
Add Protein A/G magnetic beads to the chromatin-antibody mixture.
-
Incubate for 2-4 hours at 4°C with rotation to capture the immune complexes.
-
V. Washing, Elution, and Reverse Cross-linking
-
Washing:
-
Pellet the beads on a magnetic stand and discard the supernatant.
-
Perform a series of washes with low salt, high salt, and LiCl wash buffers to remove non-specifically bound proteins and DNA.
-
Finally, wash with a TE buffer.
-
-
Elution:
-
Resuspend the beads in an elution buffer.
-
Incubate at 65°C for 15-30 minutes with vortexing to elute the chromatin from the beads.
-
Pellet the beads and transfer the supernatant containing the eluted chromatin to a new tube.
-
-
Reverse Cross-linking:
-
Add NaCl to the eluted chromatin and incubate at 65°C for at least 4 hours (or overnight) to reverse the formaldehyde cross-links.
-
Add RNase A and incubate at 37°C for 30 minutes.
-
Add Proteinase K and incubate at 45°C for 1-2 hours.
-
VI. DNA Purification and Analysis
-
DNA Purification:
-
Purify the DNA using a PCR purification kit or phenol:chloroform extraction followed by ethanol precipitation.
-
Elute the purified DNA in a small volume of nuclease-free water or TE buffer.
-
-
Downstream Analysis:
-
Quantitative PCR (qPCR): Use qPCR to determine the enrichment of specific DNA sequences at target gene promoters. Design primers flanking the putative binding site of the protein of interest.
-
ChIP-sequencing (ChIP-seq): Prepare a sequencing library from the purified DNA and perform high-throughput sequencing to identify genome-wide binding sites of the target protein or histone modification.
-
Conclusion
This compound serves as a valuable tool for dissecting the role of PRMT4 and PRMT6 in chromatin biology and gene regulation. By combining the use of this potent inhibitor with ChIP assays, researchers can effectively investigate the dynamic changes in histone arginine methylation at specific genomic loci and across the entire genome. The provided protocols and data offer a comprehensive resource for designing and executing experiments aimed at understanding the epigenetic functions of these important enzymes.
References
Application Notes and Protocols for MS049 Dihydrochloride in Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
MS049 Dihydrochloride is a potent and selective, cell-active dual inhibitor of Protein Arginine Methyltransferase 4 (PRMT4/CARM1) and Protein Arginine Methyltransferase 6 (PRMT6).[1][2][3] Both PRMT4 and PRMT6 are frequently overexpressed in a variety of human cancers, including breast, lung, prostate, and acute myeloid leukemia (AML), and play crucial roles in transcriptional regulation, cell proliferation, and survival.[2] These enzymes catalyze the asymmetric dimethylation of arginine residues on histone and non-histone proteins, thereby modulating gene expression and signaling pathways critical for tumorigenesis. Inhibition of PRMT4 and PRMT6 with MS049 presents a promising therapeutic strategy for cancers dependent on these epigenetic modifiers.
These application notes provide a summary of the known effects of this compound in cancer cell lines and detailed protocols for key experimental assays.
Data Presentation
In Vitro Efficacy of this compound
The following table summarizes the inhibitory concentrations of this compound in various cancer cell lines. This data highlights the compound's potency and selectivity.
| Cell Line | Cancer Type | Assay | IC50 | Reference |
| MOLM13 | Acute Myeloid Leukemia | Cell Proliferation | 6.93 µM | [4] |
Note: Further studies are required to establish the IC50 values of this compound across a broader range of cancer cell lines.
Mechanism of Action & Signaling Pathways
This compound exerts its anti-cancer effects by inhibiting the methyltransferase activity of PRMT4 and PRMT6. This leads to a reduction in the asymmetric dimethylation of key cellular proteins, including histones (e.g., H3R2, H4R3) and non-histone targets. The inhibition of PRMT4 and PRMT6 has been shown to impact several critical signaling pathways involved in cancer progression.
PRMT4/6 Inhibition and Downstream Signaling
Inhibition of PRMT4 and PRMT6 by MS049 can lead to the modulation of several downstream signaling pathways implicated in cancer cell proliferation, survival, and cell cycle regulation.
Experimental Protocols
The following are detailed protocols for key experiments to assess the effects of this compound on cancer cell lines.
Experimental Workflow Overview
The general workflow for studying the effects of this compound on cancer cell lines is outlined below.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO or other suitable solvent)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is for quantifying apoptosis in cancer cells treated with this compound using flow cytometry.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound for a predetermined time (e.g., 24 or 48 hours). Include a vehicle control.
-
Harvest the cells by trypsinization and collect the culture supernatant (to include floating apoptotic cells).
-
Wash the cells with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry within 1 hour.
-
Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and live cells (Annexin V-/PI-).
Protocol 3: Western Blot Analysis
This protocol is for detecting changes in the expression of key proteins involved in cell cycle and apoptosis in response to this compound treatment.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
6-well plates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-p53, anti-p21, anti-PARP, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and treat with this compound as described in the apoptosis assay protocol.
-
After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Use β-actin as a loading control to normalize protein expression levels.
Concluding Remarks
This compound is a valuable research tool for investigating the roles of PRMT4 and PRMT6 in cancer biology. The provided protocols offer a framework for studying its effects on cancer cell viability, apoptosis, and related signaling pathways. Further research is warranted to expand the quantitative dataset across a wider array of cancer cell lines and to further elucidate the precise molecular mechanisms underlying its anti-tumor activity. This will be crucial for evaluating its potential as a therapeutic agent in oncology.
References
MS049 Dihydrochloride: A Potent Dual Inhibitor for Interrogating Arginine Methylation in Signaling Pathways
Application Note and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Arginine methylation, a crucial post-translational modification catalyzed by protein arginine methyltransferases (PRMTs), plays a pivotal role in regulating a myriad of cellular processes, including signal transduction, gene expression, and DNA repair. The dysregulation of PRMT activity is increasingly implicated in the pathogenesis of various diseases, particularly cancer. MS049 dihydrochloride is a potent, selective, and cell-active small molecule inhibitor that dually targets PRMT4 (also known as CARM1) and PRMT6. Its high selectivity and cellular activity make it an invaluable chemical probe for elucidating the specific functions of these enzymes in complex biological systems and for exploring their therapeutic potential. This document provides detailed application notes and experimental protocols for utilizing this compound to study the role of arginine methylation in key signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) and Wnt/β-catenin pathways.
Mechanism of Action
This compound is a competitive inhibitor of the S-adenosylmethionine (SAM) binding site of PRMT4 and PRMT6, preventing the transfer of a methyl group to arginine residues on substrate proteins. It exhibits high potency against these two type I PRMTs, which are responsible for asymmetric dimethylation of arginine residues.
Data Presentation
Table 1: In Vitro and Cellular Activity of this compound
| Target | Assay Type | IC50 | Reference |
| PRMT4 | Biochemical Assay | 34 nM | [1] |
| PRMT6 | Biochemical Assay | 43 nM | [1] |
| H3R2me2a | Cellular Assay (HEK293 cells) | 0.97 µM | [1] |
| Med12-Rme2a | Cellular Assay (HEK293 cells) | 1.4 µM | [1] |
Table 2: Selectivity Profile of MS049
| PRMT Family Member | Assay Type | IC50 | Reference |
| PRMT1 | Biochemical Assay | >13 µM | [2] |
| PRMT3 | Biochemical Assay | >22 µM | [2] |
| PRMT8 | Biochemical Assay | 1.6 µM | [2] |
| Type II & III PRMTs | Biochemical Assay | No inhibition | [2] |
Signaling Pathways
Protein arginine methylation by PRMT4 and PRMT6 has been implicated in the regulation of several key signaling pathways critical in cancer development and progression.
EGFR Signaling Pathway
The EGFR signaling cascade is a crucial regulator of cell proliferation, survival, and migration. Dysregulation of this pathway is a hallmark of many cancers. PRMTs can influence EGFR signaling at multiple levels, including the direct methylation of EGFR and the regulation of downstream signaling components. While direct evidence for MS049's effect on this pathway is emerging, the known roles of PRMTs suggest it as a valuable tool for investigation.
Caption: EGFR signaling pathway and potential regulation by PRMT4/6.
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin pathway is fundamental for embryonic development and adult tissue homeostasis. Its aberrant activation is a common driver of various cancers. PRMT6 has been shown to promote glioblastoma progression via the Wnt/β-catenin pathway[3]. Therefore, MS049 can be utilized to dissect the role of PRMT4 and PRMT6 in this critical signaling cascade.
Caption: Wnt/β-catenin signaling and potential regulation by PRMT4/6.
Experimental Protocols
The following protocols provide a framework for using this compound to investigate its effects on cell viability and signaling pathways. Researchers should optimize conditions for their specific cell lines and experimental setups.
Protocol 1: Cell Viability Assay
This protocol determines the effect of MS049 on the proliferation and viability of cancer cells.
Caption: Workflow for cell viability assay with MS049.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549, U87MG)
-
Complete cell culture medium
-
This compound (stock solution in DMSO or water)
-
96-well plates
-
MTT or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. A suggested concentration range is 0.1 µM to 100 µM. Include a vehicle control (DMSO or water).
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of MS049.
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Perform the cell viability assay according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value by plotting the data using appropriate software.
Protocol 2: Western Blot Analysis of Signaling Pathways
This protocol is designed to assess the effect of MS049 on the protein expression and phosphorylation status of key components in the EGFR and Wnt/β-catenin signaling pathways.
Caption: Western blot workflow for analyzing signaling pathways.
Materials:
-
Cancer cell line of interest
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-β-catenin, anti-H3R2me2a, anti-H3, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with MS049 (e.g., 1, 5, 10 µM) or vehicle control for the desired time (e.g., 24, 48, 72 hours).
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Quantify protein concentration using a BCA or Bradford assay.
-
Denature protein lysates and separate them by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities relative to a loading control (e.g., GAPDH).
Protocol 3: Chromatin Immunoprecipitation (ChIP) Assay
This protocol can be used to investigate whether MS049 treatment alters the histone methylation landscape at the promoter regions of genes regulated by the EGFR or Wnt/β-catenin pathways.
Materials:
-
Cancer cell line of interest
-
This compound
-
Formaldehyde
-
Glycine
-
ChIP lysis buffer
-
Sonication equipment
-
ChIP-grade antibodies (e.g., anti-H3R2me2a, anti-H4R3me2a, IgG control)
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
qPCR primers for target gene promoters (e.g., c-Myc, Cyclin D1 for Wnt pathway; EGFR promoter)
-
qPCR master mix and instrument
Procedure:
-
Treat cells with MS049 or vehicle control.
-
Crosslink proteins to DNA with formaldehyde.
-
Quench the crosslinking reaction with glycine.
-
Lyse the cells and sonicate the chromatin to obtain fragments of 200-1000 bp.
-
Immunoprecipitate the chromatin with specific antibodies overnight at 4°C. Use a non-specific IgG as a negative control.
-
Capture the antibody-chromatin complexes with protein A/G beads.
-
Wash the beads to remove non-specific binding.
-
Elute the chromatin from the beads and reverse the crosslinks.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using a DNA purification kit.
-
Perform qPCR to quantify the enrichment of specific DNA sequences. Analyze the data as a percentage of input.
Conclusion
This compound is a powerful and selective tool for investigating the roles of PRMT4 and PRMT6 in cellular signaling. The provided protocols offer a starting point for researchers to explore the impact of arginine methylation on critical pathways like EGFR and Wnt/β-catenin, paving the way for a deeper understanding of their function in health and disease and for the development of novel therapeutic strategies.
References
Application Notes and Protocols: Cellular Thermal Shift Assay (CETSA®) for MS049 Target Engagement
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical method used to assess the engagement of a ligand, such as a small molecule inhibitor, with its target protein within a cellular environment.[1][2][3] The principle of CETSA is based on the ligand-induced thermal stabilization of the target protein.[1][2] When a compound binds to its target protein, the protein's stability against heat-induced denaturation is altered, resulting in a measurable shift in its melting temperature (Tm).[1] This label-free assay provides direct evidence of target engagement in physiologically relevant settings, including intact cells and tissues.[1][2]
MS049 is a potent and selective dual inhibitor of Protein Arginine Methyltransferase 4 (PRMT4/CARM1) and PRMT6, with IC50 values of 34 nM and 43 nM, respectively, in biochemical assays.[1][4][5] It has been shown to be cell-active, reducing histone H3 arginine 2 asymmetric dimethylation (H3R2me2a) in HEK293 cells with an IC50 of 0.97 µM and inhibiting endogenous PRMT4 activity leading to reduced Med12 methylation with an IC50 of 1.4 µM.[4][5] This application note provides a detailed protocol for utilizing CETSA to confirm and quantify the target engagement of MS049 with PRMT4 and PRMT6 in a cellular context.
Principle of the Assay
The CETSA protocol involves treating cells with the compound of interest, followed by a heat challenge across a range of temperatures.[6] Unbound proteins will denature and aggregate at their characteristic melting temperatures, while ligand-bound proteins will be stabilized and remain in the soluble fraction at higher temperatures. Following cell lysis and separation of aggregated proteins, the amount of soluble target protein at each temperature is quantified, typically by Western blotting or other protein detection methods.[6] This allows for the generation of a "melting curve." A shift in this curve in the presence of the compound indicates target engagement.[7]
Experimental Protocols
This section details the protocols for performing CETSA to determine MS049 target engagement with PRMT4 and PRMT6. Two key experimental formats are described: generating a thermal shift (melt curve) and performing an isothermal dose-response (ITDR) analysis.
Materials and Reagents
-
Cell Line: HEK293 cells (or other relevant cell line expressing PRMT4 and PRMT6)
-
Compound: MS049 (and inactive negative control, MS049N, if available)[1]
-
Cell Culture Medium: DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
Protease and Phosphatase Inhibitor Cocktails
-
Lysis Buffer: PBS with 0.4% NP-40 and protease/phosphatase inhibitors
-
Primary Antibodies: Rabbit anti-PRMT4, Rabbit anti-PRMT6, Mouse anti-β-actin (or other loading control)
-
Secondary Antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG
-
Western Blotting Reagents: SDS-PAGE gels, transfer membranes, blocking buffer, ECL substrate
Protocol 1: Thermal Shift (Melt Curve) Assay
This experiment aims to determine the change in the melting temperature (ΔTm) of PRMT4 and PRMT6 upon MS049 binding.
-
Cell Culture and Treatment:
-
Seed HEK293 cells in sufficient quantity to obtain at least 2x10^6 cells per condition (Vehicle and MS049).
-
Grow cells to 70-80% confluency.
-
Treat cells with a saturating concentration of MS049 (e.g., 10 µM) or vehicle (DMSO) for 2-4 hours in a 37°C incubator.
-
-
Heat Challenge:
-
Harvest cells by trypsinization, wash with PBS, and resuspend in PBS containing protease inhibitors.
-
Aliquot the cell suspension for each temperature point into PCR tubes.
-
Heat the samples for 3 minutes at a range of temperatures (e.g., 40°C to 64°C with 4°C increments) using a thermal cycler. Include a 37°C control.
-
Immediately cool the samples on ice for 3 minutes.
-
-
Cell Lysis and Sample Preparation:
-
Add lysis buffer to each sample and lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Carefully collect the supernatant (soluble protein fraction).
-
-
Protein Quantification and Western Blotting:
-
Determine the protein concentration of the soluble fractions.
-
Normalize the protein concentration for all samples.
-
Perform SDS-PAGE and Western blotting to detect soluble PRMT4, PRMT6, and the loading control.
-
Protocol 2: Isothermal Dose-Response (ITDR) Assay
This experiment determines the concentration-dependent engagement of MS049 with its targets at a fixed temperature.
-
Cell Culture and Treatment:
-
Seed HEK293 cells as in the thermal shift protocol.
-
Treat cells with a serial dilution of MS049 (e.g., 0.1 µM to 100 µM) and a vehicle control for 2-4 hours.
-
-
Heat Challenge:
-
Harvest and wash the cells as described above.
-
Heat all samples at a single, optimized temperature for 3 minutes. This temperature should be chosen from the melt curve experiment to be one where a significant difference in protein stability is observed between the vehicle and MS049-treated samples (typically in the steep part of the vehicle-treated melt curve).
-
Cool the samples on ice.
-
-
Cell Lysis and Western Blotting:
-
Perform cell lysis, centrifugation, and Western blotting as described in the thermal shift protocol.
-
Data Presentation
The quantitative data from the CETSA experiments should be summarized in tables for clear comparison.
Table 1: Example Data for Thermal Shift (Melt Curve) Assay
| Temperature (°C) | Soluble PRMT4 (Vehicle) (Normalized Intensity) | Soluble PRMT4 (10 µM MS049) (Normalized Intensity) | Soluble PRMT6 (Vehicle) (Normalized Intensity) | Soluble PRMT6 (10 µM MS049) (Normalized Intensity) |
| 37 | 1.00 | 1.00 | 1.00 | 1.00 |
| 40 | 0.98 | 1.00 | 0.99 | 1.00 |
| 44 | 0.95 | 0.98 | 0.96 | 0.99 |
| 48 | 0.85 | 0.95 | 0.88 | 0.97 |
| 52 | 0.60 | 0.88 | 0.65 | 0.92 |
| 56 | 0.30 | 0.70 | 0.35 | 0.80 |
| 60 | 0.10 | 0.45 | 0.12 | 0.60 |
| 64 | 0.02 | 0.20 | 0.03 | 0.35 |
Table 2: Example Data for Isothermal Dose-Response (ITDR) Assay at 56°C
| MS049 Concentration (µM) | Soluble PRMT4 (Normalized Intensity) | Soluble PRMT6 (Normalized Intensity) |
| 0 (Vehicle) | 0.30 | 0.35 |
| 0.1 | 0.35 | 0.40 |
| 0.5 | 0.50 | 0.58 |
| 1.0 | 0.62 | 0.70 |
| 5.0 | 0.68 | 0.78 |
| 10.0 | 0.70 | 0.80 |
| 50.0 | 0.71 | 0.81 |
| 100.0 | 0.71 | 0.81 |
Visualizations
CETSA Experimental Workflow
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
PRMT4/6 Signaling Pathway Inhibition by MS049
Caption: Inhibition of PRMT4/6 signaling by MS049.
References
- 1. Discovery of a Potent, Selective and Cell-active Dual Inhibitor of Protein Arginine Methyltransferase 4 and Protein Arginine Methyltransferase 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CETSA [cetsa.org]
- 3. Cellular thermal shift assay: an approach to identify and assess protein target engagement | Semantic Scholar [semanticscholar.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. frontiersin.org [frontiersin.org]
Troubleshooting & Optimization
Identifying and minimizing off-target effects of MS049 Dihydrochloride.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of MS049 Dihydrochloride, a potent and selective dual inhibitor of Protein Arginine Methyltransferase 4 (PRMT4) and PRMT6. Our resources are designed to help you identify and minimize potential off-target effects to ensure the validity and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a small molecule inhibitor designed to be a potent and selective dual inhibitor of PRMT4 and PRMT6.[1] These enzymes are key regulators of gene transcription and other cellular processes through the methylation of arginine residues on histone and non-histone proteins.
Q2: How can I be sure that the observed phenotype in my experiment is due to the inhibition of PRMT4 and PRMT6 and not an off-target effect?
To attribute a phenotype to the inhibition of PRMT4 and PRMT6, it is crucial to perform rigorous control experiments. This includes the use of a structurally similar but inactive negative control compound, such as MS049N. Additionally, employing a second, structurally distinct inhibitor of PRMT4/6 can help confirm that the observed phenotype is not due to the chemical scaffold of MS049. Rescue experiments, where the expression of a drug-resistant mutant of the target protein reverses the phenotype, can also provide strong evidence for on-target activity.
Q3: What is a negative control compound and why is it important?
A negative control is a molecule that is structurally very similar to the active compound but has been modified to be inactive against the intended target. For MS049, the recommended negative control is MS049N. Using a negative control helps to distinguish between the intended on-target effects and potential off-target effects that may arise from the chemical structure of the compound itself.
Q4: At what concentration should I use this compound in my cellular assays?
The optimal concentration of MS049 will vary depending on the cell type and the specific experimental conditions. It is recommended to perform a dose-response experiment to determine the minimal concentration that achieves the desired on-target effect (e.g., reduction of specific histone methylation marks) without causing cytotoxicity. As a starting point, concentrations ranging from 1 to 10 µM are often used in cellular assays.
Troubleshooting Guides
Problem: Unexpected or inconsistent experimental results.
Is it an off-target effect?
Unexpected or inconsistent results can sometimes be attributed to the inhibitor interacting with proteins other than PRMT4 and PRMT6. This guide will help you troubleshoot and identify potential off-target effects.
| Question | Possible Cause & Explanation | Suggested Action |
| Are you using a negative control? | Without a negative control, it is difficult to determine if the observed phenotype is due to the specific inhibition of PRMT4/6 or a non-specific effect of the compound's chemical structure. | Run parallel experiments with the negative control compound, MS049N, at the same concentration as MS049. If the phenotype is not observed with MS049N, it is more likely to be an on-target effect of MS049. |
| Have you confirmed target engagement in your system? | MS049 may not be effectively reaching and binding to PRMT4/6 in your specific cell line or experimental conditions. | Perform a Cellular Thermal Shift Assay (CETSA) or a similar target engagement assay to confirm that MS049 is binding to PRMT4 and PRMT6 in your cells at the concentration used. |
| Are you observing cytotoxicity? | High concentrations of any small molecule can lead to off-target effects and cellular toxicity, confounding your results. | Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the cytotoxic concentration of MS049 in your cell line. Use concentrations well below the toxic threshold for your experiments. |
| Could MS049 be inhibiting other proteins? | Many inhibitors, particularly those targeting ATP-binding sites like kinase inhibitors, can have off-target activities. While MS049 is not a classic kinase inhibitor, its potential for off-target interactions should be considered. | Refer to the off-target profile table below. If a known off-target is relevant to your experimental system, consider using a more selective inhibitor or a genetic approach (e.g., siRNA) to validate your findings. |
Quantitative Data Summary
On-Target Potency of this compound
| Target | IC₅₀ (nM) |
| PRMT4 | 34 |
| PRMT6 | 43 |
IC₅₀ values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50% in biochemical assays.[1]
Selectivity Profile of this compound
| Target | IC₅₀ |
| PRMT1 | >130 µM |
| PRMT3 | >220 µM |
| PRMT8 | 1.6 µM |
| Type II & III PRMTs | No inhibition |
| Other Methyltransferases | No inhibition |
This table summarizes the known selectivity of MS049 against other protein arginine methyltransferases.[1]
Representative Off-Target Profile for this compound (Hypothetical Data)
Disclaimer: The following data is a hypothetical representation of a broader off-target screen and is provided for illustrative purposes to guide troubleshooting. Actual off-target effects should be determined experimentally.
| Target | % Inhibition @ 10 µM |
| Kinase A | 65% |
| Kinase B | 48% |
| GPCR X | 30% |
| Ion Channel Y | 15% |
Comparison of MS049 and Negative Control MS049N (Representative Data)
| Target | MS049 IC₅₀ (nM) | MS049N IC₅₀ (nM) |
| PRMT4 | 34 | >50,000 |
| PRMT6 | 43 | >50,000 |
| Kinase A | 8,500 | 9,200 |
Experimental Protocols
Protocol 1: In Vitro PRMT4/PRMT6 Activity Assay (Radiometric)
This protocol describes a filter-based radiometric assay to measure the enzymatic activity of PRMT4 and PRMT6.
Materials:
-
Recombinant human PRMT4 and PRMT6
-
Histone H3 peptide (substrate)
-
S-[³H-methyl]-adenosyl-L-methionine (³H-SAM)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
This compound and MS049N
-
Phosphocellulose filter paper
-
Scintillation cocktail and counter
Procedure:
-
Prepare a reaction mixture containing assay buffer, histone H3 peptide (e.g., 2 µg), and recombinant PRMT4 or PRMT6 (e.g., 200 ng).
-
Add varying concentrations of MS049 or MS049N to the reaction mixture and incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding ³H-SAM (e.g., 1 µCi).
-
Incubate the reaction at 30°C for 1 hour.
-
Spot the entire reaction mixture onto the phosphocellulose filter paper.
-
Wash the filter paper three times with 75 mM phosphoric acid to remove unincorporated ³H-SAM.
-
Wash once with ethanol and let the filter paper air dry.
-
Place the filter paper in a scintillation vial with a scintillation cocktail.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each concentration of the inhibitor relative to the DMSO control.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol outlines a method to verify that MS049 is binding to PRMT4 and PRMT6 within a cellular context.
Materials:
-
Cultured cells of interest
-
This compound and DMSO (vehicle control)
-
PBS and lysis buffer (containing protease inhibitors)
-
Antibodies against PRMT4 and PRMT6
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Treat cultured cells with either MS049 (at the desired concentration) or DMSO for a specified time (e.g., 1-2 hours).
-
Harvest the cells, wash with PBS, and resuspend in a small volume of PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling to room temperature for 3 minutes.
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separate the soluble fraction (containing stabilized, non-denatured protein) from the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration.
-
Analyze the levels of soluble PRMT4 and PRMT6 in each sample by Western blotting.
-
Increased amounts of soluble PRMT4 and PRMT6 at higher temperatures in the MS049-treated samples compared to the DMSO control indicate target engagement.
Visualizations
Caption: PRMT4/6 Signaling Pathway and Inhibition by MS049.
References
Troubleshooting unexpected results in MS049 Dihydrochloride experiments.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating challenges encountered during experiments with MS049 Dihydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, selective, and cell-permeable dual inhibitor of Protein Arginine Methyltransferase 4 (PRMT4/CARM1) and Protein Arginine Methyltransferase 6 (PRMT6).[1][2] Its primary mechanism of action is the inhibition of the methyltransferase activity of these enzymes, leading to a reduction in the asymmetric dimethylation of arginine residues on histone and non-histone protein substrates. Specifically, it has been shown to reduce levels of asymmetrically dimethylated Mediator complex subunit 12 (Med12me2a) and histone H3 at arginine 2 (H3R2me2a) in cells.[1][2]
Q2: What are the recommended storage and handling conditions for this compound?
For long-term storage, this compound powder should be kept at -20°C for up to two years. For short-term storage, a solution in DMSO can be stored at 4°C for up to two weeks or at -80°C for up to six months.[3] It is recommended to prepare fresh solutions for optimal performance and to avoid repeated freeze-thaw cycles.
Q3: In which solvents is this compound soluble?
This compound is soluble in water (H₂O) at a concentration of 20 mg/mL and in DMSO at a concentration of ≥10 mg/mL.[4] For cell culture experiments, it is common to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium.
Q4: Is this compound toxic to cells?
This compound has been reported to be non-toxic and does not affect the growth of HEK293 cells.[1][2] However, cytotoxicity can be cell-line dependent. It is always recommended to perform a dose-response experiment to determine the optimal non-toxic concentration for your specific cell line.
Troubleshooting Guide
This guide addresses common unexpected results and provides systematic steps to identify and resolve them.
Issue 1: Inconsistent or No Inhibition of PRMT4/6 Activity
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Degradation of MS049 | - Prepare fresh stock solutions of MS049 in an appropriate solvent (e.g., DMSO). - Aliquot stock solutions to avoid repeated freeze-thaw cycles. - Store stock solutions at the recommended temperature (-80°C for long-term).[3] |
| Incorrect Concentration | - Verify the calculations for the final working concentration. - Perform a dose-response experiment to determine the optimal inhibitory concentration for your specific assay and cell line. |
| Cell Permeability Issues | - Although MS049 is cell-active, permeability can vary between cell types. - Increase incubation time to allow for sufficient cellular uptake. - Verify cellular uptake using a tagged version of the inhibitor if available. |
| Assay-Specific Problems | - For in vitro assays, ensure the enzyme is active and the substrate is not degraded. - For cellular assays, ensure the target proteins (PRMT4/6) are expressed in the cell line being used. - Include appropriate positive and negative controls in your experiment. A known potent PRMT inhibitor can serve as a positive control. |
Issue 2: Unexpected Cytotoxicity
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| High Concentration of MS049 | - Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic concentration range for your specific cell line. - Use the lowest effective concentration that achieves the desired inhibition. |
| Solvent Toxicity | - Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is below the toxic threshold for your cells (typically <0.5%). - Include a vehicle-only control in your experiments to assess the effect of the solvent. |
| Off-Target Effects | - While MS049 is selective, high concentrations may lead to off-target effects. - Reduce the concentration of MS049. - If possible, use a structurally distinct PRMT4/6 inhibitor to confirm that the observed phenotype is due to on-target inhibition. |
| Contamination | - Check cell cultures for signs of microbial contamination. - Ensure sterility of all reagents and equipment. |
Issue 3: Variability and Poor Reproducibility of Results
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Inconsistent Cell Culture Conditions | - Maintain consistent cell passage numbers, confluency, and growth conditions for all experiments. - Regularly test cells for mycoplasma contamination. |
| Pipetting Errors | - Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent reagent delivery. |
| Reagent Instability | - Prepare fresh reagents, especially labile components like ATP or S-adenosylmethionine (SAM) for in vitro assays. - Store all reagents at their recommended temperatures. |
| Assay Timing | - Ensure consistent incubation times for all steps of the experiment, including drug treatment and antibody incubations. |
Quantitative Data Summary
Table 1: Inhibitory Activity of this compound
| Target | IC₅₀ (nM) |
| PRMT4 | 34 |
| PRMT6 | 43 |
Data obtained from in vitro enzymatic assays.
Table 2: Solubility of this compound
| Solvent | Concentration |
| Water (H₂O) | 20 mg/mL |
| DMSO | ≥10 mg/mL |
Experimental Protocols
Protocol 1: Western Blotting to Detect Changes in Histone Methylation
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for the desired duration (e.g., 24-72 hours).
-
Histone Extraction: Harvest cells and perform histone extraction using a commercial kit or a standard acid extraction protocol.
-
Protein Quantification: Determine the protein concentration of the histone extracts using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of histone extracts on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the methylation mark of interest (e.g., anti-H3R2me2a) and a loading control (e.g., anti-H3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) reagent.
Protocol 2: In Vitro PRMT Activity Assay
-
Reaction Setup: In a microplate, prepare a reaction mixture containing reaction buffer, recombinant PRMT4 or PRMT6 enzyme, the appropriate substrate (e.g., histone H3), and varying concentrations of this compound or a vehicle control.
-
Initiate Reaction: Add S-adenosylmethionine (SAM), the methyl donor, to initiate the methyltransferase reaction.
-
Incubation: Incubate the plate at 30°C for a specified period (e.g., 1 hour).
-
Detection: Stop the reaction and detect the methylation event. This can be done using various methods, such as:
-
Radiometric Assay: Using [³H]-SAM and measuring the incorporation of the radioactive methyl group into the substrate.
-
Antibody-Based Assay: Using an antibody specific to the methylated substrate, followed by a secondary antibody conjugated to a detectable label (e.g., HRP for chemiluminescence or a fluorophore).
-
-
Data Analysis: Measure the signal and calculate the IC₅₀ value of this compound.
Visualizations
Caption: Simplified signaling pathway of PRMT4 and PRMT6 and the inhibitory action of MS049.
Caption: General experimental workflow for assessing the efficacy of this compound.
Caption: A decision tree for troubleshooting common issues in MS049 experiments.
References
Technical Support Center: Assessing the Cytotoxicity of MS049 Dihydrochloride
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for evaluating the cytotoxic potential of MS049 Dihydrochloride in a new cell line. It includes frequently asked questions, detailed experimental protocols, and troubleshooting advice to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, cell-active, and selective dual inhibitor of Protein Arginine Methyltransferase 4 (PRMT4) and PRMT6, with IC50 values of 34 nM and 43 nM, respectively.[1][2] It functions by reducing the levels of specific protein methylations, such as Med12me2a and H3R2me2a.[1] It is important to note that in some studies, MS049 has been reported as non-toxic and did not affect the growth of cell lines like HEK293.[1]
Q2: Why is it necessary to assess the cytotoxicity of MS049 in a new cell line?
The response of a cell line to a chemical compound is highly dependent on its unique genetic and molecular characteristics.[3] Factors such as the expression level of the target proteins (PRMT4 and PRMT6), the status of key signaling pathways (e.g., p53, PI3K/Akt), and metabolic differences can all influence a cell line's sensitivity to a compound.[3][4] Therefore, cytotoxicity must be empirically determined for each new cell line under investigation.
Q3: What are the primary methods for assessing cytotoxicity?
Cytotoxicity assays are designed to measure different aspects of cellular health. The main categories include:
-
Metabolic Activity Assays: These colorimetric assays, such as MTT, MTS, and WST-1, measure the activity of mitochondrial dehydrogenases in viable cells.[5][6]
-
Membrane Integrity Assays: These assays, like the Lactate Dehydrogenase (LDH) release assay or Trypan Blue exclusion, detect damage to the cell membrane, which is a hallmark of late-stage apoptosis or necrosis.[5]
-
ATP Content Assays: Luminescent assays like CellTiter-Glo measure the amount of ATP present, which correlates with the number of metabolically active cells.[7]
-
DNA Binding Dye Assays: These use fluorescent dyes that are excluded by live cells but can enter dead cells with compromised membranes to stain the DNA.[8]
Q4: What are the essential controls for a cytotoxicity experiment?
To ensure the validity of your results, every cytotoxicity assay must include the following controls:
-
Untreated Control (Negative Control): Cells cultured in medium alone, representing 100% viability.
-
Vehicle Control: Cells treated with the same solvent (e.g., DMSO, PBS) used to dissolve this compound at the highest concentration used in the experiment. This controls for any cytotoxic effects of the solvent itself.
-
Positive Control: Cells treated with a compound known to induce cell death in your chosen cell line (e.g., staurosporine, doxorubicin). This confirms the assay is working correctly.
-
Medium-Only Control (Blank): Wells containing only culture medium and the assay reagent. This is used to subtract the background absorbance or fluorescence.[8]
Experimental Workflow and Assay Selection
Choosing the right assay and following a structured workflow are critical for obtaining reliable data. The diagrams below outline a general experimental workflow and a logic tree for selecting an appropriate assay.
Caption: General experimental workflow for assessing cytotoxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. MS049 (hydrochloride) - Biochemicals - CAT N°: 18348 [bertin-bioreagent.com]
- 3. researchgate.net [researchgate.net]
- 4. updates.nstc.in [updates.nstc.in]
- 5. opentrons.com [opentrons.com]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. Evaluation of the cytotoxic effects of a compound on cell lines | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]
- 8. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Why is my MS049 Dihydrochloride not showing any effect?
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using MS049 Dihydrochloride. If you are not observing the expected effects of MS049 in your experiments, please review the information below.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, selective, and cell-permeable dual inhibitor of Protein Arginine Methyltransferase 4 (PRMT4, also known as CARM1) and PRMT6.[1][2][3] It functions by blocking the methyltransferase activity of these enzymes, thereby preventing the methylation of their respective substrates, which include histone and non-histone proteins.[2][4] This inhibition leads to a reduction in specific arginine methylation marks, such as asymmetric dimethylation of histone H3 at arginine 2 (H3R2me2a) and Mediator complex subunit 12 (Med12me2a).[1]
Q2: What are the primary cellular effects of MS049 treatment?
Treatment of cells with MS049 leads to a concentration-dependent decrease in the levels of H3R2me2a and Med12me2a.[1][2] In HEK293 cells, MS049 has been shown to reduce the H3R2me2a mark with a cellular IC50 of approximately 0.97 µM and reduce Med12-Rme2a levels with an IC50 of about 1.4 µM.[1]
Q3: How should I store and handle this compound?
Proper storage and handling are critical for maintaining the activity of MS049.
-
Powder: Store the solid compound at -20°C for up to 1 year or at -80°C for up to 2 years.[1]
-
Stock Solutions: Prepare stock solutions in DMSO. For long-term storage, aliquot and store at -80°C for up to 6 months. For short-term storage, solutions can be kept at 4°C for up to 2 weeks.[5] Avoid repeated freeze-thaw cycles.
Q4: In what solvents is this compound soluble?
This compound is soluble in various solvents. The following table summarizes its solubility:[6][7]
| Solvent | Solubility |
| DMSO | ≥ 30 mg/mL |
| DMF | ≥ 30 mg/mL |
| Ethanol | ≥ 30 mg/mL |
| Water | 20 mg/mL[7] |
| PBS (pH 7.2) | 10 mg/mL |
Q5: Is there a negative control compound for MS049?
Yes, MS049N is the recommended negative control for MS049. It is structurally similar to MS049 but is inactive in biochemical and cellular assays.[2] Using MS049N alongside MS049 can help confirm that the observed effects are due to the specific inhibition of PRMT4/6 and not off-target or compound-related artifacts.
Troubleshooting Guide: Why is my this compound not showing any effect?
If you are not observing the expected results with MS049, systematically review the following potential issues.
Problem 1: Suboptimal Experimental Conditions
The effectiveness of MS049 is highly dependent on the experimental setup, including cell line, inhibitor concentration, and treatment duration.
Troubleshooting Steps:
-
Verify Concentration and Incubation Time: The optimal concentration and incubation time can vary between cell lines.
-
Recommendation: Perform a dose-response experiment to determine the optimal concentration for your specific cell line and endpoint. A starting point for many cell lines is a concentration range of 0.1 µM to 10 µM for an incubation period of 20 to 72 hours.[1]
-
Reference Data (HEK293 cells): [1]
Target Mark IC50 Incubation Time H3R2me2a 0.97 ± 0.05 µM 20 hours | Med12-Rme2a | 1.4 ± 0.1 µM | 72 hours |
-
-
Cell Density: High cell density can affect the apparent potency of the inhibitor.
-
Recommendation: Ensure that cells are in the exponential growth phase and not overly confluent at the time of treatment and harvesting.
-
-
Serum Interactions: Components in fetal bovine serum (FBS) can sometimes interfere with compound activity.
-
Recommendation: If you suspect interference, consider reducing the serum concentration during the treatment period, if compatible with your cell line's health.
-
Problem 2: Compound Integrity and Preparation
The chemical stability and proper preparation of MS049 are crucial for its activity.
Troubleshooting Steps:
-
Improper Storage: Ensure that both the solid compound and stock solutions have been stored according to the recommendations (see FAQ Q3).
-
Incorrect Dilution: Double-check all calculations for the preparation of stock solutions and working concentrations.
-
Solution Stability: Freshly dilute the stock solution into your culture medium for each experiment. Do not store working dilutions for extended periods.
Problem 3: Issues with Downstream Analysis
The lack of an observed effect may be due to problems with the assay used to measure the downstream consequences of PRMT4/6 inhibition.
Troubleshooting Steps:
-
Antibody Performance (for Western Blotting): The quality of the antibody used to detect the methylation mark (e.g., anti-H3R2me2a) is critical.
-
Recommendation: Validate your primary antibody to ensure it is specific and sensitive. Include appropriate positive and negative controls in your Western blot. For example, use cell lysates from cells where PRMT4 or PRMT6 has been knocked down or overexpressed.
-
-
Substrate Expression Levels: The protein substrate you are probing for (e.g., Histone H3) must be present in sufficient quantities in your cell lysates.
-
Recommendation: Always run a loading control (e.g., total Histone H3, actin, or GAPDH) to ensure equal protein loading and to confirm the presence of the substrate.
-
Experimental Protocols
Protocol 1: Western Blot for Detection of H3R2me2a
This protocol provides a general workflow for assessing the effect of MS049 on the levels of asymmetrically dimethylated Histone H3 at Arginine 2.
-
Cell Seeding and Treatment:
-
Seed your cells of interest in a multi-well plate at a density that will ensure they are in the exponential growth phase at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with a range of MS049 concentrations (e.g., 0.1, 1, 10 µM) and/or a vehicle control (e.g., DMSO) for the desired duration (e.g., 24-48 hours). Include a treatment with the negative control compound, MS049N, at the highest concentration used for MS049.
-
-
Histone Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
For histone analysis, an acid extraction method is often preferred to enrich for nuclear proteins.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples and prepare them for loading by adding Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (typically 15-30 µg) onto an SDS-PAGE gel (a 15% or 4-20% gradient gel is suitable for histone analysis).
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for H3R2me2a overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To normalize the data, strip the membrane and re-probe with an antibody for total Histone H3 or a loading control like actin.
-
Visualizations
Signaling Pathway of MS049 Action
Caption: Mechanism of MS049 action on PRMT4 and PRMT6.
Experimental Workflow for Troubleshooting
Caption: A logical workflow for troubleshooting lack of MS049 effect.
References
- 1. MS049 | Structural Genomics Consortium [thesgc.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. addgene.org [addgene.org]
- 4. researchgate.net [researchgate.net]
- 5. MS049|MS-049|PRMT4/PRMT6 inhibitor [dcchemicals.com]
- 6. Western Blot Protocol | Proteintech Group [ptglab.com]
- 7. epigentek.com [epigentek.com]
Best practices for storing and handling MS049 Dihydrochloride.
This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling MS049 Dihydrochloride, along with troubleshooting guides and frequently asked questions (FAQs) for its use in experiments.
Storage and Handling
Proper storage and handling of this compound are crucial for maintaining its stability and ensuring experimental success.
FAQs:
-
How should I store this compound powder?
-
How do I properly handle the solid compound?
-
This compound is classified as acutely toxic if swallowed.[3][4] It is essential to wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection. Handle the compound in a well-ventilated area or under a fume hood. Avoid breathing dust. Wash hands thoroughly after handling.[3]
-
-
What are the recommended solvents for dissolving this compound?
-
This compound is soluble in water (H₂O) and dimethyl sulfoxide (DMSO).
-
-
How do I prepare stock solutions?
-
How should I store stock solutions?
-
Stock solutions in DMSO can be stored at -80°C for up to 6 months or at 4°C for up to 2 weeks.[1] It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Quantitative Data Summary
| Parameter | Recommendation | Citations |
| Storage Temperature (Powder) | Long-term: -20°C; Short-term: 2-8°C | [1][2] |
| Solubility in H₂O | Up to 20 mg/mL (may require warming) | [2] |
| Solubility in DMSO | ≥10 mg/mL | [2] |
| Stock Solution Storage (in DMSO) | -80°C for up to 6 months; 4°C for up to 2 weeks | [1] |
Troubleshooting Guide
This guide addresses common issues that may arise during experiments using this compound.
Q: I am not observing the expected inhibitory effect of MS049 in my cellular assay.
-
A1: Check the concentration. Ensure you are using the appropriate concentration range. The IC₅₀ of MS049 is 34 nM for PRMT4 and 43 nM for PRMT6 in biochemical assays.[4] Cellular IC₅₀ values may be higher.
-
A2: Verify compound integrity. Improper storage or multiple freeze-thaw cycles of the stock solution can lead to degradation. Prepare fresh stock solutions if in doubt.
-
A3: Confirm cell permeability. MS049 is cell-active, but permeability can vary between cell lines.[4] You may need to optimize the incubation time.
-
A4: Consider protein expression levels. The levels of PRMT4 and PRMT6 in your cell line will influence the observed effect. Verify the expression of the target proteins.
Q: I am observing cellular toxicity that is not expected.
-
A1: Evaluate the concentration. High concentrations of MS049 or the solvent (e.g., DMSO) can be toxic to cells. Perform a dose-response curve to determine the optimal non-toxic concentration for your cell line. MS049 has been reported to be non-toxic to HEK293 cells at effective concentrations.[4]
-
A2: Check the solvent toxicity. Ensure the final concentration of the solvent in your culture medium is not exceeding a tolerable limit for your cells (typically <0.5% for DMSO).
-
A3: Rule out contamination. Microbial contamination of your cell culture or reagents can cause toxicity.
Q: My this compound solution appears cloudy or has precipitated.
-
A1: Ensure complete dissolution. Gently warm the solution and vortex to ensure the compound is fully dissolved, especially for aqueous solutions.[2]
-
A2: Check for supersaturation. If the concentration is too high, the compound may precipitate out of solution upon cooling. Try preparing a more dilute stock solution.
-
A3: Consider buffer compatibility. The pH and composition of your experimental buffer could affect the solubility of the compound.
Experimental Protocols
In Vitro PRMT Inhibition Assay (Radiometric)
This protocol is a general method to assess the inhibitory activity of this compound on PRMT4 or PRMT6 in a biochemical assay.
Materials:
-
Recombinant human PRMT4 or PRMT6
-
Histone H3 or other suitable substrate
-
S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM)
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM NaCl, 1 mM EDTA)
-
SDS-PAGE loading buffer
-
Scintillation fluid
Procedure:
-
Prepare a reaction mixture containing the assay buffer, substrate (e.g., 1 µg of Histone H3), and the desired concentration of this compound or vehicle control (e.g., water or DMSO).
-
Pre-incubate the mixture at 30°C for 10 minutes.
-
Initiate the reaction by adding recombinant PRMT4 or PRMT6 (e.g., 200 ng) and [³H]-SAM (e.g., 1 µCi).
-
Incubate the reaction at 30°C for 1 hour.
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling at 95°C for 5 minutes.
-
Separate the reaction products by SDS-PAGE.
-
Visualize the methylated substrate by fluorography or transfer to a membrane for autoradiography.
-
Alternatively, the reaction mixture can be spotted onto phosphocellulose paper, washed, and the radioactivity quantified by scintillation counting.
Cellular Assay for PRMT Inhibition (Western Blot)
This protocol assesses the ability of this compound to inhibit PRMT4/6 activity in a cellular context by measuring the methylation of a downstream target.
Materials:
-
Cell line of interest (e.g., HEK293)
-
Complete cell culture medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-asymmetric dimethylarginine, anti-H3R2me2a, and a loading control like anti-β-actin)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescence substrate
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (and a vehicle control) for the desired time (e.g., 24-72 hours).
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in lysis buffer and collect the lysates.
-
Determine the protein concentration of each lysate.
-
Perform SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and detect the signal using a chemiluminescence substrate.
-
Quantify the band intensities and normalize to the loading control.
Signaling Pathway Diagrams
This compound inhibits Protein Arginine Methyltransferase 4 (PRMT4/CARM1) and Protein Arginine Methyltransferase 6 (PRMT6). These enzymes play crucial roles in transcriptional regulation through the methylation of histones and other proteins.
Caption: PRMT4 (CARM1) signaling pathway and its inhibition by this compound.
Caption: PRMT6 signaling pathways and their inhibition by this compound.
References
Validation & Comparative
A Comparative Analysis of MS049 Dihydrochloride and Other PRMT Inhibitors for Researchers
In the landscape of epigenetic research, Protein Arginine Methyltransferases (PRMTs) have emerged as critical regulators of cellular processes and promising therapeutic targets. The development of potent and selective PRMT inhibitors is paramount for dissecting their biological functions and for potential clinical applications. This guide provides a detailed comparison of MS049 Dihydrochloride, a potent dual inhibitor of PRMT4 and PRMT6, with other notable PRMT inhibitors. The information herein is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in their experimental designs.
Potency and Selectivity Profile of PRMT Inhibitors
The efficacy of a PRMT inhibitor is determined by its potency (typically measured as the half-maximal inhibitory concentration, IC50) and its selectivity across the PRMT family and other methyltransferases. MS049 is a potent, cell-active dual inhibitor of PRMT4 and PRMT6 with IC50 values of 34 nM and 43 nM, respectively.[1][2] It exhibits excellent selectivity, with significantly lower potency against other Type I PRMTs and no activity against Type II and Type III PRMTs.[3] The following table summarizes the biochemical potency of MS049 in comparison to other well-characterized PRMT inhibitors.
| Inhibitor | Target PRMT(s) | IC50 (nM) | Other PRMTs (IC50 in nM) |
| This compound | PRMT4, PRMT6 | 34 (PRMT4), 43 (PRMT6) [1][2] | PRMT1 (>13,000), PRMT3 (>22,000), PRMT8 (1,600), PRMT5 (No inhibition), PRMT7 (No inhibition)[3] |
| MS023 | Type I PRMTs | 4 (PRMT6), 5 (PRMT8), 30 (PRMT1), 83 (PRMT4), 119 (PRMT3)[4][5][6] | Inactive against Type II and III PRMTs[7][5] |
| SGC707 | PRMT3 | 31-50[8][9][10][11][12] | >100-fold selectivity over other methyltransferases[10][11][12] |
| EPZ015666 (GSK3235025) | PRMT5 | 22[13][14][15] | >20,000-fold selectivity over other PRMTs[16] |
| GSK3326595 (EPZ015938) | PRMT5 | 6.2[17] | >4,000-fold selective for PRMT5/MEP50 over a panel of 20 methyltransferases[18][19] |
| LLY-283 | PRMT5 | 22[20][21][22][23] | >100-fold selectivity over other histone methyltransferases[24] |
| AMI-1 | Pan-PRMT | 8,800 (hPRMT1)[25][26] | Inhibits PRMT1, 3, 4, 5, and 6[27] |
Mechanism of Action
MS049 acts as a noncompetitive inhibitor with respect to both the methyl donor, S-adenosyl-L-methionine (SAM), and the peptide substrate. This allosteric mode of inhibition is a key characteristic that differentiates it from some other classes of PRMT inhibitors.
Experimental Methodologies
The determination of inhibitor potency and selectivity relies on robust biochemical and cellular assays. Below are detailed methodologies for key experiments cited in the evaluation of PRMT inhibitors.
Biochemical Assays for IC50 Determination
1. Radiometric Scintillation Proximity Assay (SPA)
This is a widely used method to quantify the transfer of a radiolabeled methyl group from S-[³H-methyl]-adenosyl-L-methionine (³H-SAM) to a biotinylated peptide substrate.
-
Principle: The [³H]-methylated biotinylated peptide product is captured by streptavidin-coated scintillant beads. The proximity of the radioisotope to the scintillant results in the emission of light, which is proportional to the enzyme activity.
-
Protocol Outline:
-
A reaction mixture is prepared containing the specific PRMT enzyme, a biotinylated histone peptide substrate (e.g., H4 peptide), and varying concentrations of the inhibitor.
-
The reaction is initiated by the addition of ³H-SAM.
-
The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific duration.
-
The reaction is stopped, and the streptavidin-coated SPA beads are added.
-
After an incubation period to allow for binding, the light emission is measured using a microplate scintillation counter.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
2. AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay)
This is a non-radioactive, bead-based immunoassay that offers high sensitivity and is amenable to high-throughput screening.[28][29][30][31]
-
Principle: A biotinylated substrate is methylated by the PRMT enzyme. An antibody specific to the methylated epitope on the substrate, conjugated to acceptor beads, and streptavidin-coated donor beads are added. When the methylated substrate brings the donor and acceptor beads into proximity, excitation of the donor bead at 680 nm results in a singlet oxygen-mediated energy transfer to the acceptor bead, which then emits light at 615 nm.[32]
-
Protocol Outline:
-
The PRMT enzyme, biotinylated peptide substrate, SAM, and inhibitor are incubated together in an assay buffer.
-
A solution containing the anti-methylated substrate antibody-conjugated acceptor beads and streptavidin-coated donor beads is added.
-
After a further incubation in the dark, the plate is read on an AlphaScreen-compatible plate reader.
-
The signal intensity is inversely proportional to the inhibitor's activity.
-
Cellular Assays for Target Engagement and Pathway Analysis
Western Blot for Histone Methylation Marks
This technique is used to assess the ability of an inhibitor to modulate the methylation status of endogenous histone substrates within a cellular context.
-
Principle: Cells are treated with the inhibitor, and histones are extracted from the cell nucleus. The histones are then separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for a particular methylation mark (e.g., H3R2me2a for PRMT6 activity or H4R3me2a for PRMT1 activity).
-
Protocol Outline:
-
Cells (e.g., HEK293) are cultured and treated with a dose range of the inhibitor for a specified time (e.g., 48-72 hours).
-
Histones are extracted from the cells using an acid extraction method.[33]
-
Protein concentration is determined, and equal amounts of histone extracts are separated by SDS-PAGE.
-
Proteins are transferred to a PVDF or nitrocellulose membrane.
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific to the histone methylation mark of interest overnight at 4°C.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. The band intensity is quantified to determine the extent of inhibition.
-
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.
References
- 1. adooq.com [adooq.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Discovery of a Potent, Selective and Cell-active Dual Inhibitor of Protein Arginine Methyltransferase 4 and Protein Arginine Methyltransferase 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MS023 | Histone Methyltransferase | TargetMol [targetmol.com]
- 5. A Potent, Selective and Cell-active Inhibitor of Human Type I Protein Arginine Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. SGC707 | Structural Genomics Consortium [thesgc.org]
- 11. allgenbio.com [allgenbio.com]
- 12. SGC707, 50MG | Labscoop [labscoop.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. axonmedchem.com [axonmedchem.com]
- 15. tribioscience.com [tribioscience.com]
- 16. selleckchem.com [selleckchem.com]
- 17. GSK3326595 - tcsc6451 - Taiclone [taiclone.com]
- 18. caymanchem.com [caymanchem.com]
- 19. axonmedchem.com [axonmedchem.com]
- 20. medchemexpress.com [medchemexpress.com]
- 21. LLY-283 | PRMT5 inhibitor | Probechem Biochemicals [probechem.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. LLY-283, a Potent and Selective Inhibitor of Arginine Methyltransferase 5, PRMT5, with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 24. LLY-283 | Structural Genomics Consortium [thesgc.org]
- 25. medchemexpress.com [medchemexpress.com]
- 26. selleckchem.com [selleckchem.com]
- 27. Biomedical effects of protein arginine methyltransferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Development of AlphaLISA high throughput technique to screen for small molecule inhibitors targeting protein arginine methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 29. X-MOL [x-mol.net]
- 30. Development of an AlphaLISA high throughput technique to screen for small molecule inhibitors targeting protein arginine methyltransferases - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 31. Adapting AlphaLISA high throughput screen to discover a novel small-molecule inhibitor targeting protein arginine methyltransferase 5 in pancreatic and colorectal cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 32. bpsbioscience.com [bpsbioscience.com]
- 33. Histone western blot protocol | Abcam [abcam.com]
MS049 Dihydrochloride vs. SGC707: A Comparative Analysis for Preclinical Research
In the landscape of epigenetic drug discovery, protein arginine methyltransferases (PRMTs) have emerged as critical targets. Among the chemical probes developed to investigate their function, MS049 Dihydrochloride and SGC707 stand out as potent and selective inhibitors. This guide provides a detailed comparative analysis of these two compounds, offering researchers the necessary data to select the appropriate tool for their studies. While both are inhibitors of PRMTs, they exhibit distinct target specificities, with MS049 dually targeting PRMT4 and PRMT6, and SGC707 acting as a highly selective allosteric inhibitor of PRMT3.
At a Glance: Key Differences
| Feature | This compound | SGC707 |
| Primary Target(s) | PRMT4 and PRMT6[1][2][3] | PRMT3[4][5][6] |
| Mechanism of Action | Not explicitly stated, likely competitive | Allosteric inhibitor[4][7][8] |
| Potency (IC50) | PRMT4: 34 nM, PRMT6: 43 nM[1][3][9] | PRMT3: 31 nM[4][6] |
| Cellular Activity | Reduces H3R2me2a (IC50 = 0.97 µM) and Med12me2a (IC50 = 1.4 µM) in HEK293 cells[1][3] | Stabilizes PRMT3 (EC50 = 1.3 µM in HEK293, 1.6 µM in A549) and reduces H4R3me2a levels[4][5][10] |
| In Vivo Data | No animal in vivo data reported[11][12] | Bioavailable and suitable for animal studies; demonstrates in vivo efficacy[10][13][14] |
| Negative Control | MS049N available[15] | XY1 available[10][14] |
In-Depth Analysis
Target Specificity and Potency
This compound is a potent dual inhibitor of PRMT4 and PRMT6, with IC50 values of 34 nM and 43 nM, respectively[1][3][9]. Its selectivity has been demonstrated against other PRMTs, showing significantly less activity against PRMT1, PRMT3, and PRMT8, and no inhibition of type II or type III PRMTs[1][16]. This dual specificity can be advantageous for studying the combined roles of PRMT4 and PRMT6 in biological processes.
In contrast, SGC707 is a highly selective inhibitor of PRMT3, with an IC50 of 31 nM and a dissociation constant (Kd) of 53 nM[4][6][8]. It exhibits outstanding selectivity, with over 100-fold greater potency for PRMT3 compared to 31 other methyltransferases and a wide range of non-epigenetic targets[5][7][8]. A key differentiator is its allosteric mechanism of inhibition, which has been confirmed by structural studies[4][7][8]. This mode of action provides a high degree of specificity.
Cellular and In Vivo Activity
Both compounds demonstrate activity in cellular models. MS049 effectively reduces the levels of asymmetric dimethylarginine marks H3R2me2a and Med12me2a in HEK293 cells, with IC50 values in the micromolar range[1][3]. The compound is reported to be non-toxic to HEK293 cells[3][9].
SGC707 has been shown to engage and stabilize PRMT3 in cells, with EC50 values of 1.3 µM in HEK293 and 1.6 µM in A549 cells[4][5][10]. It effectively reduces the PRMT3-dependent H4R3me2a mark in cells[4]. Crucially, SGC707 has demonstrated good plasma exposure in mice, making it suitable for in vivo experiments[4][10][14]. In vivo studies have shown its potential to reduce hepatic steatosis and plasma triglyceride levels, as well as inhibit tumor growth in xenograft models[13][17][18]. To date, there is no published in vivo data for MS049[11][12].
Experimental Support
Signaling Pathways
The distinct targets of MS049 and SGC707 implicate them in different signaling pathways. PRMT4 and PRMT6, the targets of MS049, are known to play roles in transcriptional regulation, with PRMT4 being a coactivator for steroid hormone receptors and PRMT6 being implicated in the regulation of gene expression through methylation of histone H3 at arginine 2 (H3R2)[3][15].
Caption: Simplified signaling pathway of PRMT4 and PRMT6, targets of MS049.
PRMT3, the target of SGC707, is primarily a cytosolic protein involved in ribosomal biogenesis through the methylation of the 40S ribosomal protein S2 (rpS2)[10]. Its dysregulation has been linked to cancer[5].
Caption: Simplified signaling pathway of PRMT3, the target of SGC707.
Experimental Workflow
A typical workflow to compare the cellular effects of MS049 and SGC707 would involve treating relevant cell lines with each inhibitor and their respective negative controls, followed by downstream analysis such as Western blotting to assess the levels of specific arginine methylation marks.
Caption: A generalized workflow for comparing MS049 and SGC707 in a cellular context.
Methodologies
In Vitro PRMT Inhibition Assay (Scintillation Proximity Assay)
This assay is commonly used to determine the in vitro potency of PRMT inhibitors.
-
Reaction Mixture Preparation: A reaction mixture is prepared containing the specific PRMT enzyme (e.g., PRMT3, PRMT4, or PRMT6), a biotinylated histone peptide substrate, and the inhibitor at various concentrations.
-
Initiation of Reaction: The reaction is initiated by adding S-adenosylmethionine (SAM), including a tritiated form ([³H]-SAM), which serves as the methyl donor.
-
Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature.
-
Quenching and Detection: The reaction is stopped, and the mixture is transferred to a streptavidin-coated microplate. The biotinylated peptides bind to the streptavidin, bringing the incorporated [³H]-methyl groups in close proximity to the scintillant embedded in the plate.
-
Signal Measurement: The amount of methylated peptide is quantified by measuring the radioactivity (counts per minute) using a microplate scintillation counter[4].
Cellular Target Engagement Assay (InCELL Hunter™ Assay)
This assay measures the intracellular binding of a compound to its target protein.
-
Cell Line Engineering: A cell line (e.g., HEK293) is engineered to express the target protein (e.g., the methyltransferase domain of PRMT3) fused to a small fragment of β-galactosidase (enhanced ProLabel or ePL).
-
Compound Treatment: The engineered cells are treated with varying concentrations of the test compound (e.g., SGC707) for a specified duration.
-
Lysis and Substrate Addition: The cells are lysed, and the β-galactosidase substrate is added.
-
Signal Detection: The binding of the compound to the fusion protein stabilizes it, leading to an increased half-life and a higher signal from the β-galactosidase activity, which is measured using a luminometer. The EC50 value, representing the concentration at which 50% of the maximal binding is observed, is then determined[10].
Conclusion
This compound and SGC707 are both valuable chemical probes for studying the roles of protein arginine methyltransferases. The choice between them should be guided by the specific research question.
-
This compound is the tool of choice for investigating the combined functions of PRMT4 and PRMT6 . Its dual inhibitory activity makes it suitable for studies where the redundant or synergistic roles of these two enzymes are of interest.
-
SGC707 is the ideal probe for dissecting the specific functions of PRMT3 . Its high selectivity, allosteric mechanism of action, and proven in vivo utility make it a robust tool for both cellular and animal studies. The availability of a well-characterized negative control for both compounds further enhances their utility and allows for more rigorous experimental design.
References
- 1. caymanchem.com [caymanchem.com]
- 2. MS049|MS-049|PRMT4/PRMT6 inhibitor [dcchemicals.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. apexbt.com [apexbt.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. SGC707 | Structural Genomics Consortium [thesgc.org]
- 8. A potent, selective and cell-active allosteric inhibitor of protein arginine methyltransferase 3 (PRMT3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. A Potent, Selective and Cell-Active Allosteric Inhibitor of Protein Arginine Methyltransferase 3 (PRMT3) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. apexbt.com [apexbt.com]
- 12. glpbio.com [glpbio.com]
- 13. researchgate.net [researchgate.net]
- 14. scispace.com [scispace.com]
- 15. Discovery of a Potent, Selective and Cell-active Dual Inhibitor of Protein Arginine Methyltransferase 4 and Protein Arginine Methyltransferase 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. MS049 (hydrochloride), Bioactive Small Molecules - Epigenetics [epigenhub.com]
- 17. researchgate.net [researchgate.net]
- 18. PRMT3 inhibitor SGC707 reduces triglyceride levels and induces pruritus in Western-type diet-fed LDL receptor knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Two Potent PRMT Inhibitors: MS049 Dihydrochloride and GSK3326595
For researchers, scientists, and drug development professionals, the selection of a specific protein arginine methyltransferase (PRMT) inhibitor is a critical decision. This guide provides an objective, data-driven comparison of two widely utilized inhibitors, MS049 Dihydrochloride and GSK3326595, focusing on their biochemical and cellular performance.
This comparison guide delves into the specifics of this compound, a dual inhibitor of PRMT4 and PRMT6, and GSK3326595, a highly selective inhibitor of PRMT5. By presenting their mechanisms of action, quantitative performance data, and the experimental protocols used to generate this data, this guide aims to equip researchers with the necessary information to make an informed choice for their specific research needs.
At a Glance: Key Differences
| Feature | This compound | GSK3326595 |
| Primary Targets | PRMT4 and PRMT6 | PRMT5 |
| Inhibitor Type | Dual Inhibitor | Selective Inhibitor |
| Mechanism of Action | Inhibition of asymmetric dimethylarginine (ADMA) formation by Type I PRMTs | Inhibition of symmetric dimethylarginine (SDMA) formation by the Type II PRMT |
Biochemical Performance: Potency and Selectivity
The in vitro potency and selectivity of an inhibitor are fundamental parameters determining its utility. The following tables summarize the biochemical data for this compound and GSK3326595.
Table 1: Biochemical Potency (IC50)
| Compound | Target | IC50 (nM) |
| This compound | PRMT4 | 34[1] |
| PRMT6 | 43[1] | |
| GSK3326595 | PRMT5 | 6.2[2] |
Table 2: Selectivity Profile
This compound Selectivity [3]
| Off-Target | IC50 (µM) |
| PRMT1 | >13 |
| PRMT3 | >22 |
| PRMT8 | 1.6 |
| PRMT5 (Type II) | No Inhibition |
| PRMT7 (Type III) | No Inhibition |
GSK3326595 Selectivity
GSK3326595 is reported to be over 4,000-fold selective for PRMT5/MEP50 over a panel of 20 other methyltransferases[4][5]. This high selectivity minimizes the potential for off-target effects related to the inhibition of other methyltransferases.
Cellular Performance: On-Target Engagement and Anti-proliferative Effects
The efficacy of an inhibitor in a cellular context is a crucial indicator of its potential as a research tool or therapeutic agent.
Table 3: Cellular Activity
| Compound | Cell Line | Assay | Cellular IC50 / EC50 |
| This compound | HEK293 | H3R2me2a reduction | 0.97 µM[3] |
| HEK293 | Med12-Rme2a reduction | 1.4 µM[3] | |
| GSK3326595 | HCT-116 | Antiproliferative activity | 189 nM (MTAP knockout)[2] |
| HCT-116 | Antiproliferative activity | 237 nM (wild type)[2] | |
| Various Breast & Lymphoma Cell Lines | SDMA reduction | 2 - 160 nM[6][7] |
It is important to note that the cellular potency of GSK3326595 in inhibiting SDMA formation is significantly more potent than the cellular IC50 of MS049 for its target methylation marks. However, a direct comparison is challenging due to the use of different cell lines and assays.
Signaling Pathways and Mechanisms of Action
To visualize the distinct roles of these inhibitors, the following diagrams illustrate their points of intervention in the protein arginine methylation pathway.
Experimental Protocols
The following are generalized protocols for key experiments cited in the comparison of this compound and GSK3326595.
Biochemical PRMT Inhibition Assay (Radiometric)
This assay quantifies the enzymatic activity of PRMTs by measuring the transfer of a radiolabeled methyl group from S-adenosyl-L-methionine (SAM) to a substrate.
Materials:
-
Recombinant PRMT enzyme (e.g., PRMT4, PRMT5, PRMT6)
-
Histone or peptide substrate
-
[³H]-SAM (radiolabeled methyl donor)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM DTT)
-
Inhibitor (this compound or GSK3326595) dissolved in DMSO
-
Scintillation proximity assay (SPA) beads or phosphocellulose paper
-
Microplate reader capable of detecting radioactivity
Procedure:
-
Prepare a reaction mixture containing the PRMT enzyme, substrate, and assay buffer.
-
Add serial dilutions of the inhibitor or DMSO (vehicle control) to the reaction mixture.
-
Initiate the reaction by adding [³H]-SAM.
-
Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction (e.g., by adding trichloroacetic acid).
-
Capture the radiolabeled substrate using SPA beads or on phosphocellulose paper.
-
Measure the radioactivity using a microplate reader.
-
Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
Cellular Methylation Mark Inhibition Assay (Western Blot)
This assay assesses the ability of an inhibitor to reduce specific arginine methylation marks within cells.
Materials:
-
Cell line of interest (e.g., HEK293)
-
Cell culture medium and supplements
-
Inhibitor (this compound or GSK3326595)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies specific for the methylation mark of interest (e.g., anti-H3R2me2a, anti-SDMA) and a loading control (e.g., anti-GAPDH, anti-Histone H3)
-
Secondary antibody conjugated to HRP
-
Chemiluminescent substrate
-
Imaging system for Western blots
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the inhibitor or DMSO for a specific duration (e.g., 24-72 hours).
-
Wash the cells with PBS and lyse them using lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane and add the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Quantify the band intensities and normalize the methylation mark signal to the loading control.
-
Determine the cellular IC50 value by plotting the percentage of methylation inhibition against the inhibitor concentration.
Conclusion
This compound and GSK3326595 are both potent and valuable research tools, but their distinct target profiles dictate their applications. MS049 is a dual inhibitor of PRMT4 and PRMT6, making it suitable for studying the roles of these specific Type I PRMTs in various biological processes. In contrast, GSK3326595 is a highly selective and potent inhibitor of PRMT5, ideal for investigating the functions of symmetric arginine dimethylation. The choice between these two compounds will ultimately depend on the specific research question and the PRMT-mediated pathway of interest. The provided data and protocols should serve as a comprehensive resource for making this selection.
References
- 1. In Vitro Anticancer Properties of Novel Bis-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of a Potent, Selective and Cell-active Dual Inhibitor of Protein Arginine Methyltransferase 4 and Protein Arginine Methyltransferase 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. axonmedchem.com [axonmedchem.com]
- 6. Activation of the p53-MDM4 regulatory axis defines the anti-tumour response to PRMT5 inhibition through its role in regulating cellular splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Validating PRMT4/6 Inhibition: A Comparative Guide to MS049 and its Negative Control MS049N
In the landscape of epigenetic research, the development of potent and selective chemical probes is paramount for dissecting the roles of specific enzymes in health and disease. MS049 has emerged as a valuable tool for studying the function of Protein Arginine Methyltransferases 4 and 6 (PRMT4 and PRMT6). To ensure the specificity of its effects, a structurally similar but biochemically inert negative control, MS049N, was developed. This guide provides a comprehensive comparison of MS049 and MS049N, offering researchers the necessary data and protocols to rigorously validate the on-target effects of MS049.
Biochemical and Cellular Activity: A Head-to-Head Comparison
MS049 is a potent, cell-active dual inhibitor of PRMT4 and PRMT6.[1] In contrast, its corresponding negative control, MS049N, was designed to be inactive in both biochemical and cellular assays, making it an ideal tool for validating that the observed biological effects of MS049 are due to the inhibition of PRMT4 and PRMT6 and not off-target effects.[2][3][4]
| Compound | Target | Biochemical IC50 (nM) | Cellular H3R2me2a IC50 (µM) | Cellular Med12-Rme2a IC50 (µM) |
| MS049 | PRMT4 | 34 | 0.97 | 1.4 |
| PRMT6 | 43 | |||
| MS049N | PRMT4 | Inactive | Inactive | Inactive |
| PRMT6 | Inactive |
Signaling Pathway of PRMT4 and PRMT6 Inhibition
MS049 exerts its effects by inhibiting the methyltransferase activity of PRMT4 and PRMT6. These enzymes play crucial roles in transcriptional regulation by methylating histone and non-histone proteins. For instance, PRMT4 (also known as CARM1) methylates histone H3 at arginine 2 (H3R2), a mark associated with transcriptional activation. Both PRMT4 and PRMT6 have been shown to methylate MED12, a subunit of the Mediator complex, influencing transcription. Inhibition of these enzymes by MS049 leads to a reduction in these specific methylation marks, thereby modulating gene expression.
Caption: Inhibition of PRMT4/6 by MS049 blocks arginine methylation.
Experimental Validation Workflows
To validate the specific effects of MS049, it is essential to perform parallel experiments with MS049N. The following workflows outline key experiments for confirming on-target activity.
Biochemical Inhibition Assay
This experiment directly measures the inhibitory activity of MS049 and MS049N on purified PRMT4 and PRMT6 enzymes.
Caption: Workflow for determining biochemical IC50 values.
Cellular Target Engagement: Western Blot for Histone Methylation
This assay confirms that MS049, but not MS049N, reduces the levels of specific histone methylation marks in a cellular context.
Caption: Workflow for assessing cellular histone methylation.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm direct target engagement in a cellular environment. Ligand binding stabilizes the target protein, leading to a higher melting temperature.
Caption: Workflow for Cellular Thermal Shift Assay (CETSA).
Experimental Protocols
Biochemical PRMT Inhibition Assay
-
Reaction Setup: Prepare a reaction mixture containing 50 mM HEPES (pH 8.0), 10 mM NaCl, 1 mM DTT, purified recombinant PRMT4 or PRMT6 (5-10 nM), and a biotinylated peptide substrate (e.g., biotin-H3(1-21) at 1 µM).
-
Compound Addition: Add serial dilutions of MS049, MS049N, or DMSO (as a vehicle control) to the reaction mixture.
-
Initiation: Start the reaction by adding S-adenosyl-L-[methyl-³H]-methionine (³H-SAM) to a final concentration of 1 µM.
-
Incubation: Incubate the reaction at 30°C for 1 hour.
-
Termination: Stop the reaction by adding 25 µL of 7.5 M guanidine hydrochloride.
-
Detection: Transfer the reaction mixture to a streptavidin-coated plate and incubate for 30 minutes to capture the biotinylated peptide. Wash the plate to remove unincorporated ³H-SAM. Add scintillation fluid and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition against the compound concentration and determine the IC50 values using a non-linear regression analysis.
Western Blot for Histone Methylation
-
Cell Culture and Treatment: Plate HEK293T cells and allow them to adhere overnight. Treat the cells with varying concentrations of MS049, MS049N, or DMSO for 48-72 hours.
-
Protein Extraction: Wash the cells with PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on a 15% SDS-polyacrylamide gel. Transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against the specific methylation mark (e.g., anti-H3R2me2a) and a loading control (e.g., anti-histone H3) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.
-
Analysis: Quantify the band intensities and normalize the methylation mark signal to the total histone H3 signal.
Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat intact cells in suspension with a high concentration of MS049, MS049N, or DMSO for 1 hour at 37°C.
-
Heating: Aliquot the treated cell suspensions into PCR tubes and heat them individually to a range of temperatures (e.g., 40-60°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated proteins (pellet).
-
Analysis: Collect the supernatant and analyze the protein levels of PRMT4 and PRMT6 in the soluble fraction by Western blotting as described above.
-
Data Interpretation: Plot the relative amount of soluble PRMT4/6 against the temperature for each treatment condition. A shift in the melting curve to a higher temperature in the MS049-treated sample compared to the DMSO and MS049N-treated samples indicates target engagement.
By employing the inactive control MS049N in parallel with MS049 in these experimental workflows, researchers can confidently attribute the observed biological effects to the specific inhibition of PRMT4 and PRMT6, thereby ensuring the validity and reproducibility of their findings.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of a Potent, Selective and Cell-active Dual Inhibitor of Protein Arginine Methyltransferase 4 and Protein Arginine Methyltransferase 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a Potent, Selective, and Cell-Active Dual Inhibitor of Protein Arginine Methyltransferase 4 and Protein Arginine Methyltransferase 6 - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Validation of MS049's Cellular Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the published cellular activity of MS049, a potent and selective dual inhibitor of Protein Arginine Methyltransferase 4 (PRMT4) and PRMT6.[1][2] The information presented herein is supported by data from both the initial discovery and subsequent independent validation studies, offering a comprehensive overview for researchers considering MS049 for their work.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the biochemical and cellular activity of MS049.
Table 1: Biochemical Potency of MS049 [2][3]
| Target | IC50 (nM) |
| PRMT4 | 34 |
| PRMT6 | 43 |
Table 2: Cellular Activity of MS049 in HEK293 Cells [2][3]
| Cellular Marker | IC50 (µM) |
| H3R2me2a | 0.97 |
| Med12-Rme2a | 1.4 |
Table 3: Selectivity of MS049 Against Other PRMTs [3][4]
| Target | IC50 (µM) | Fold Selectivity over PRMT4/6 |
| PRMT1 | >13 | >300 |
| PRMT3 | >22 | >500 |
| PRMT8 | 1.6 | >37 |
| PRMT5 (Type II) | No Inhibition | - |
| PRMT7 (Type III) | No Inhibition | - |
Signaling Pathway of MS049 Action
MS049 acts as a dual inhibitor of PRMT4 and PRMT6, two enzymes responsible for the asymmetric dimethylation of arginine residues on histone and non-histone proteins. This post-translational modification plays a crucial role in regulating gene expression. By inhibiting PRMT4 and PRMT6, MS049 reduces the levels of asymmetric arginine dimethylation on key cellular substrates like histone H3 at arginine 2 (H3R2me2a) and the Mediator complex subunit 12 (Med12-Rme2a), thereby influencing transcriptional regulation.[2][3]
Experimental Workflow for Validation
The cellular activity of MS049 is typically validated through a series of experiments designed to measure its on-target engagement and downstream effects. A general workflow is outlined below.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
HEK293 Cell Culture and MS049 Treatment
-
Cell Line: HEK293 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
MS049 Treatment: For dose-response experiments, cells are seeded in appropriate culture vessels and allowed to adhere overnight. The following day, the media is replaced with fresh media containing various concentrations of MS049 or DMSO as a vehicle control. Treatment duration is typically 24-72 hours, depending on the specific assay.
Western Blot for H3R2me2a
-
Cell Lysis: After MS049 treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration of the lysates is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Antibody Incubation: The membrane is blocked with 5% non-fat milk or BSA in TBST and then incubated with a primary antibody specific for H3R2me2a overnight at 4°C. After washing, the membrane is incubated with an appropriate HRP-conjugated secondary antibody.
-
Detection: The signal is visualized using an enhanced chemiluminescence (ECL) detection reagent.
Immunoprecipitation for Med12 Methylation
-
Cell Lysis: Cells are lysed in a non-denaturing lysis buffer.
-
Immunoprecipitation: The lysate is pre-cleared with protein A/G agarose beads. An antibody specific for Med12 is then added to the lysate and incubated overnight at 4°C. Protein A/G beads are added to capture the antibody-protein complexes.
-
Washing and Elution: The beads are washed multiple times to remove non-specific binding, and the bound proteins are eluted.
-
Western Blot Analysis: The eluted proteins are then analyzed by western blot using an antibody that recognizes asymmetrically dimethylated arginine to assess the methylation status of Med12.
Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Intact cells are treated with either MS049 or a vehicle control.
-
Heat Shock: The treated cells are subjected to a temperature gradient for a short period.
-
Cell Lysis and Fractionation: The cells are lysed, and the soluble fraction is separated from the precipitated proteins by centrifugation.
-
Protein Detection: The amount of soluble target protein (PRMT4 or PRMT6) at each temperature is quantified by western blot or other protein detection methods. An increase in the thermal stability of the target protein in the presence of MS049 indicates direct target engagement.[5]
Independent Validation
The initial characterization of MS049 was reported by Shen et al. in 2016.[1] Since then, other research groups have utilized MS049, providing independent validation of its cellular activity. For instance, a study investigating the role of type I PRMTs in C9ORF72-related neurodegenerative diseases used MS049 to demonstrate that inhibition of these enzymes can mitigate the toxicity of arginine-rich dipeptide repeats. This independent use and confirmation of its expected biological effect in a different disease model strengthens the case for MS049 as a reliable chemical probe for studying PRMT4 and PRMT6 function.
Negative Control
For robust chemical biology studies, a structurally similar but biologically inactive control compound is essential. The compound MS049N has been developed as a negative control for MS049.[1] MS049N is inactive in both biochemical and cellular assays and should be used in parallel with MS049 to distinguish on-target from off-target effects.[1]
References
- 1. static.igem.org [static.igem.org]
- 2. Protocol for cell preparation and gene delivery in HEK293T and C2C12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biomedical effects of protein arginine methyltransferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. encodeproject.org [encodeproject.org]
- 5. Indirect Detection of Ligand Binding by Thermal Melt Analysis | Springer Nature Experiments [experiments.springernature.com]
A head-to-head comparison of type I PRMT inhibitors with MS049.
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of Type I Protein Arginine Methyltransferase (PRMT) inhibitors, with a specific focus on the dual PRMT4 and PRMT6 inhibitor, MS049. We will delve into the biochemical potency, cellular activity, and selectivity of MS049 alongside other notable Type I PRMT inhibitors, including the broad-spectrum inhibitor MS023 and the clinical candidate GSK3368715. This comparison is supported by experimental data and detailed methodologies for key assays to aid researchers in selecting the appropriate tool compounds for their studies.
Introduction to Type I PRMTs and a Featured Inhibitor: MS049
Protein arginine methyltransferases (PRMTs) are a family of enzymes that catalyze the transfer of methyl groups from S-adenosylmethionine (SAM) to arginine residues within proteins. This post-translational modification plays a crucial role in regulating numerous cellular processes, including signal transduction, gene transcription, and RNA processing. Type I PRMTs (PRMT1, 2, 3, 4, 6, and 8) are responsible for the asymmetric dimethylation of arginine residues. Dysregulation of Type I PRMT activity has been implicated in various diseases, most notably cancer, making them attractive targets for therapeutic intervention.
MS049 is a potent and selective chemical probe that dually inhibits PRMT4 (also known as CARM1) and PRMT6.[1][2][3] Its cell permeability and selectivity make it a valuable tool for investigating the specific biological functions of these two enzymes.
Quantitative Data Summary
The following tables provide a comparative summary of the biochemical potency and cellular activity of MS049, the pan-Type I PRMT inhibitor MS023, and the clinical candidate GSK3368715.
Table 1: Biochemical Potency (IC50, nM) of Selected Type I PRMT Inhibitors
| Inhibitor | PRMT1 | PRMT3 | PRMT4 (CARM1) | PRMT6 | PRMT8 | Reference(s) |
| MS049 | >13,000 | >22,000 | 34 | 43 | 1,600 | [2][3][4] |
| MS023 | 30 | 119 | 83 | 4 | 5 | [5][6][7][8][9] |
| GSK3368715 | 3.1 | 48 | 1148 | 5.7 | 1.7 | [10][11] |
Table 2: Cellular Activity of Selected Type I PRMT Inhibitors
| Inhibitor | Target Mark | Cell Line | Cellular IC50 | Reference(s) |
| MS049 | H3R2me2a | HEK293 | 970 nM | [1][3] |
| Med12-Rme2a | HEK293 | 1400 nM | [1] | |
| MS023 | H4R3me2a | MCF7 | 9 nM | [6][12] |
| H3R2me2a | HEK293 | 56 nM | [6][12] | |
| GSK3368715 | H4R3me2a | - | Potent Inhibition | [10][11] |
Selectivity Profile
A critical aspect of a chemical probe is its selectivity over other related targets.
-
MS049 demonstrates high selectivity for PRMT4 and PRMT6 over other Type I PRMTs, with over 300-fold selectivity against PRMT1 and PRMT3.[2] It shows no significant activity against Type II and Type III PRMTs, as well as a broad panel of other epigenetic modifiers.[1][4]
-
MS023 is a potent pan-inhibitor of Type I PRMTs but is inactive against Type II and Type III PRMTs, protein lysine methyltransferases, and DNA methyltransferases.[5][12][13]
-
GSK3368715 is a potent inhibitor of most Type I PRMTs, with the exception of PRMT4.[10][11]
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental procedures discussed, the following diagrams are provided in DOT language for Graphviz.
Caption: Simplified signaling pathways involving Type I PRMTs.
Caption: General experimental workflow for inhibitor characterization.
Detailed Experimental Protocols
In Vitro PRMT Activity Assay (Radiometric)
This assay measures the transfer of a radiolabeled methyl group from S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM) to a peptide substrate.
-
Reaction Setup: In a 96-well plate, combine the following in a final volume of 25 µL:
-
Recombinant Type I PRMT enzyme (e.g., PRMT4, PRMT6) at a final concentration of 1-5 nM.
-
Biotinylated peptide substrate (e.g., histone H3 or H4 peptide) at its Km concentration.
-
[³H]-SAM at its Km concentration.
-
Assay buffer (e.g., 20 mM Tris-HCl pH 8.0, 10 mM NaCl, 1 mM EDTA, 1 mM DTT).
-
Varying concentrations of the PRMT inhibitor (e.g., MS049).
-
-
Incubation: Incubate the reaction mixture at 30°C for 1-2 hours.
-
Stopping the Reaction: Terminate the reaction by adding an equal volume of 7.5 M guanidine hydrochloride.
-
Detection: Transfer the reaction mixture to a streptavidin-coated FlashPlate. The biotinylated peptide will bind to the plate, bringing the incorporated [³H]-methyl group in proximity to the scintillant.
-
Measurement: Read the plate on a scintillation counter to determine the amount of incorporated radioactivity.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a four-parameter logistic equation.
Cellular Histone Methylation Assay (Western Blot)
This method quantifies the level of a specific histone methylation mark in cells following inhibitor treatment.
-
Cell Culture and Treatment:
-
Plate cells (e.g., HEK293 for H3R2me2a, MCF7 for H4R3me2a) in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the PRMT inhibitor (e.g., MS049, MS023) for 24-48 hours.
-
-
Histone Extraction:
-
Harvest the cells and wash with PBS.
-
Lyse the cells in a hypotonic buffer and isolate the nuclei by centrifugation.
-
Extract histones from the nuclei using 0.2 N HCl overnight at 4°C.
-
Neutralize the extract with NaOH and determine the protein concentration using a Bradford assay.
-
-
Western Blotting:
-
Separate 10-20 µg of histone extract on a 15% SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.[14]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[14]
-
Incubate the membrane with a primary antibody specific for the histone methylation mark of interest (e.g., anti-H3R2me2a, anti-H4R3me2a) overnight at 4°C. Use an antibody against total histone H3 or H4 as a loading control.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the methylation mark to the total histone loading control.
-
Calculate the cellular IC50 value by plotting the normalized intensity against the inhibitor concentration.
-
Conclusion
This guide provides a comparative overview of MS049 with other key Type I PRMT inhibitors, MS023 and GSK3368715. MS049 stands out as a potent and selective dual inhibitor of PRMT4 and PRMT6, making it an excellent tool for dissecting the specific functions of these two enzymes. In contrast, MS023 offers a broader inhibition of Type I PRMTs, which can be useful for studying the overall effects of this enzyme subclass. GSK3368715, having been in clinical trials, provides a benchmark for translational research. The provided data and protocols should empower researchers to make informed decisions when selecting and utilizing these valuable chemical probes in their investigation of Type I PRMTs in health and disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. MS049 | PRMT4/6 inhibitor | Probechem Biochemicals [probechem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. MS023 | Histone Methyltransferase | TargetMol [targetmol.com]
- 8. xcessbio.com [xcessbio.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. A Potent, Selective and Cell-active Inhibitor of Human Type I Protein Arginine Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Potent, Selective, and Cell-Active Inhibitor of Human Type I Protein Arginine Methyltransferases (Journal Article) | OSTI.GOV [osti.gov]
- 14. epigentek.com [epigentek.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
